Product packaging for MitoTEMPO hydrate(Cat. No.:)

MitoTEMPO hydrate

Cat. No.: B593233
M. Wt: 528.0 g/mol
InChI Key: AIAJCDXYZBOVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Endogenous Production and Physiological Roles of Mitochondrial Reactive Oxygen Species

Mitochondria, the powerhouses of the cell, are the primary sites of cellular respiration and ATP production. scienceopen.com During oxidative phosphorylation, electrons are transferred along the electron transport chain (ETC) on the inner mitochondrial membrane. frontiersin.org However, a small percentage of these electrons can leak and prematurely react with molecular oxygen, leading to the formation of superoxide (B77818) anions (O₂⁻), the primary mitochondrial ROS (mtROS). frontiersin.orgnih.gov Specifically, Complexes I and III of the ETC are major sites of superoxide generation. frontiersin.orgnih.gov

While historically viewed as purely damaging byproducts, it is now understood that mtROS, at low and controlled levels, function as crucial signaling molecules in a variety of physiological processes. nih.govtandfonline.com They are involved in regulating cellular adaptation to hypoxia, autophagy, immunity, cell differentiation, and even longevity. nih.govtandfonline.com For instance, hydrogen peroxide (H₂O₂), which is formed from the dismutation of superoxide, is required for signaling pathways involving cytokines, insulin, and growth factors. tandfonline.com This delicate balance, known as redox homeostasis, is vital for normal cellular function. scienceopen.com

Endogenous Production and Physiological Roles of Mitochondrial Reactive Oxygen Species

Role of Mitochondrial Oxidative Stress in Cellular Dysfunction and Disease Pathogenesis

An imbalance between the production of mtROS and the cell's ability to neutralize them leads to a state of mitochondrial oxidative stress. frontiersin.org This excess of ROS can inflict significant damage on various cellular components, including lipids, proteins, and mitochondrial DNA (mtDNA). frontiersin.orgfrontiersin.org Such damage is implicated in the pathogenesis of a multitude of chronic and degenerative diseases. frontiersin.org

In neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease, mitochondrial dysfunction and oxidative stress are considered key contributing factors. nih.govmdpi.com Oxidative damage can lead to protein misfolding, aggregation, and neuronal death. nih.gov Similarly, in cardiovascular diseases, diabetes, and cancer, mitochondrial oxidative stress is known to play a significant role in disease progression. frontiersin.org For example, in diabetic conditions, high glucose levels can trigger the overproduction of mtROS, leading to complications like diabetic cardiomyopathy. tums.ac.ir

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H37ClN2O3P B593233 MitoTEMPO hydrate

Properties

InChI

InChI=1S/C29H34N2O2P.ClH.H2O/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;;/h5-19,23H,20-22H2,1-4H3;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAJCDXYZBOVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37ClN2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanism of Action and Mitochondrial Localization of Mitotempo Hydrate

Design Principles of MitoTEMPO (Hydrate) as a Mitochondria-Targeted Compound

The efficacy of MitoTEMPO as a mitochondria-specific antioxidant is not coincidental but rather the result of a deliberate and intelligent molecular design. This design incorporates two key components: a triphenylphosphonium (TPP⁺) cation and a nitroxide moiety, each with a distinct and crucial role.

Role of Triphenylphosphonium Conjugation in Mitochondrial Accumulation

The primary challenge in delivering therapeutic agents to the mitochondria is traversing the formidable double-membrane barrier of this organelle. MitoTEMPO overcomes this obstacle through its conjugation to a lipophilic triphenylphosphonium (TPP⁺) cation. frontiersin.orgresearchgate.netcaymanchem.com This positively charged molecule is the key to the compound's mitochondrial homing ability.

The inner mitochondrial membrane maintains a significant negative membrane potential, typically ranging from -150 to -180 mV, which is substantially higher than the plasma membrane potential. mdpi.commdpi.com This strong electrochemical gradient acts as a powerful driving force, attracting and facilitating the accumulation of the positively charged TPP⁺-conjugated MitoTEMPO into the mitochondrial matrix. frontiersin.orgtums.ac.irnih.gov This process allows MitoTEMPO to bypass other cellular compartments and concentrate several hundred-fold within the mitochondria, precisely where the majority of cellular reactive oxygen species (ROS) are generated. nih.govresearchgate.netnih.gov The lipophilic nature of the TPP⁺ cation further aids its passage across the lipid-rich mitochondrial membranes. frontiersin.orgcaymanchem.com

Nitroxide Moiety as a Superoxide (B77818) Dismutase Mimetic

The antioxidant power of MitoTEMPO resides in its piperidine (B6355638) nitroxide component, specifically a derivative of TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl). frontiersin.orgresearchgate.netcaymanchem.com This nitroxide moiety functions as a superoxide dismutase (SOD) mimetic. frontiersin.orgcaymanchem.comnih.gov SODs are a critical class of endogenous antioxidant enzymes that catalyze the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂). researchgate.netspandidos-publications.com

MitoTEMPO effectively mimics this enzymatic activity, scavenging superoxide anions within the mitochondrial matrix. frontiersin.orgresearchgate.netfrontiersin.org By converting superoxide into less harmful species, MitoTEMPO helps to mitigate the damaging effects of oxidative stress at its primary source. researchgate.netnih.gov

Intracellular Pharmacodynamics and Subcellular Distribution

Following its administration, MitoTEMPO exhibits a highly specific pattern of distribution within the cell, a direct consequence of its chemical design.

Selective Accumulation within the Mitochondrial Matrix

As established, the TPP⁺ cation is the guiding force for MitoTEMPO's journey to the mitochondria. frontiersin.orgmdpi.com Upon entering a cell, the compound is driven by the negative mitochondrial membrane potential to accumulate preferentially and substantially within the mitochondrial matrix. nih.govnih.govresearchgate.net Electron spin resonance (ESR) studies have confirmed this selective accumulation, showing significantly higher concentrations of the MitoTEMPO nitroxide signal in isolated mitochondrial fractions compared to the cytoplasm or extracellular media. researchgate.netnih.gov This targeted delivery ensures that the antioxidant activity of the compound is concentrated precisely where it is most needed to combat mitochondrial oxidative stress. frontiersin.orgresearchgate.netnih.gov

Scavenging of Mitochondrial Superoxide and Other Reactive Oxygen/Nitrogen Species

While its principal target is superoxide, research suggests that MitoTEMPO may also have the capacity to scavenge other reactive species. It has been noted for its ability to scavenge alkyl radicals. researchgate.netcaymanchem.com Furthermore, by reducing the primary flux of superoxide, MitoTEMPO can indirectly limit the formation of other downstream reactive oxygen and nitrogen species (RONS), such as peroxynitrite, which is formed from the reaction of superoxide with nitric oxide. nih.gov This broad-spectrum antioxidant effect within the mitochondria helps to preserve mitochondrial function and integrity.

Redox Cycling and Catalytic Antioxidant Properties

A key feature of the nitroxide moiety in MitoTEMPO is its ability to participate in redox cycling, which underpins its catalytic antioxidant properties. The nitroxide can be reduced by cellular reductants to form the corresponding hydroxylamine (B1172632) (MitoTEMPO-H). researchgate.net This hydroxylamine can then be re-oxidized back to the active nitroxide form by reacting with a superoxide radical.

This cycle allows a single molecule of MitoTEMPO to neutralize multiple superoxide molecules, making it a highly efficient and catalytic antioxidant. frontiersin.orgresearchgate.net This is a significant advantage over stoichiometric antioxidants, which are consumed after a single reaction. The ability to be regenerated allows MitoTEMPO to provide sustained protection against oxidative stress within the mitochondria. nih.gov Studies have shown that both MitoTEMPO and its reduced form, MitoTEMPO-H, can inhibit the formation of superoxide radical adducts, demonstrating the efficacy of this redox cycle in scavenging ROS. researchgate.net

Below is a table summarizing key research findings related to the mechanisms of MitoTEMPO:

Research Finding Key Methodologies Observed Effect of MitoTEMPO Reference
Mitochondrial Accumulation Electron Spin Resonance (ESR) Spectroscopy, Cellular FractionationSubstantial accumulation of MitoTEMPO within the mitochondrial fraction compared to cytoplasm and extracellular media. researchgate.netnih.gov
Superoxide Scavenging Electron Spin Resonance (ESR) with Spin Trapping, Dihydroethidium (B1670597) (DHE) staining, MitoSOX RedDecreased mitochondrial and total cellular superoxide levels. researchgate.netnih.govahajournals.org
SOD Mimetic Activity In vitro assays with xanthine/xanthine oxidase systemInhibition of superoxide-dependent reactions. researchgate.net
Protection against Oxidative Damage Measurement of lipid peroxidation markers (e.g., malondialdehyde), assessment of protein carbonylationReduced levels of oxidative stress markers. nih.govplos.org
Modulation of Mitochondrial Function Measurement of mitochondrial membrane potential (e.g., using JC-1), ATP production assaysRestoration of mitochondrial membrane potential and improvement in ATP synthesis in models of oxidative stress. nih.gov
Reduction of Downstream RONS Measurement of peroxynitrite formationDecreased formation of peroxynitrite. nih.gov

Impact on Mitochondrial Respiration and Bioenergetics

MitoTEMPO (hydrate) has been shown to influence several key aspects of mitochondrial function, including respiration, energy production, and the integrity of the electron transport chain.

Modulation of Electron Transport Chain Activity and Complex Function

The electron transport chain (ETC) is a critical component of mitochondrial respiration, and its proper function is essential for cellular energy production. nih.gov MitoTEMPO has been shown to exert protective effects on the ETC. For instance, in the context of ethanol-induced muscle cell damage, MitoTEMPO reversed impairments in the function of ETC complexes I, II, and IV. nih.gov In a model of heart failure, the compound improved the oxygen consumption rates of complexes II and IV. ahajournals.org Studies have also indicated that MitoTEMPO can preserve the activity of cytochrome c oxidase (Complex IV) in the face of amyloid beta-induced toxicity. nih.gov Additionally, in vitrified oocytes, MitoTEMPO was found to restore the expression of genes related to the mitochondrial respiratory chain, such as ATP8 and ND4L. mdpi.com

Table 1: Effects of MitoTEMPO on Electron Transport Chain Components
ETC ComponentEffect of MitoTEMPOExperimental ModelReference
Complex IReversed impaired functionEthanol-treated myotubes nih.gov
Complex IIImproved oxygen consumption rateHeart failure model ahajournals.org
Complex IV (Cytochrome c oxidase)Preserved activityAmyloid beta-treated neurons nih.gov
ATP8 and ND4L (genes)Restored expressionVitrified sheep oocytes mdpi.com

Influence on Mitochondrial Membrane Potential

The mitochondrial membrane potential is a key indicator of mitochondrial health and is crucial for ATP synthesis. researchgate.net MitoTEMPO has been shown to preserve this potential under various stress conditions. For example, it maintained a normal mitochondrial membrane potential in renal tubular epithelial cells exposed to septic serum. ucl.ac.uk In neurons challenged with amyloid beta, MitoTEMPO also preserved the mitochondrial membrane potential. nih.gov Furthermore, studies on cryopreserved sperm have demonstrated that MitoTEMPO can increase the mitochondrial membrane potential. researchgate.netfrontiersin.org

Regulation of Mitochondrial DNA Integrity and Replication

Mitochondria possess their own DNA (mtDNA), which is susceptible to oxidative damage. frontiersin.org MitoTEMPO plays a role in protecting mtDNA and influencing its replication.

Protection Against Oxidative Damage to Mitochondrial DNA

Mitochondrial DNA is particularly vulnerable to damage from reactive oxygen species (ROS) generated during cellular respiration. frontiersin.org MitoTEMPO has been shown to effectively reduce this damage. In models of noise-induced hearing loss, treatment with MitoTEMPO attenuated mtDNA oxidative damage, as indicated by reduced levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage. nih.govresearchgate.net Similarly, in neurons, MitoTEMPO's hydroxylamine form was found to decrease oxidative damage to mitochondrial DNA. researchgate.net Studies have also shown that MitoTEMPO can significantly decrease the formation of M1dG, another marker of mtDNA damage, which can result from electron leakage from the ETC. ias.ac.in However, in a study on malignant melanoma, MitoTEMPO did not influence the levels of mitochondrial DNA damage. mdpi.com

Table 2: Protective Effects of MitoTEMPO on Mitochondrial DNA
Observed EffectExperimental ModelReference
Attenuated mtDNA oxidative damage (reduced 8-OHdG)Noise-induced hearing loss nih.govresearchgate.net
Decreased oxidative damage to mtDNAMenadione-treated mitochondria researchgate.net
Significantly decreased M1dG levelsBasal and rotenone-induced oxidation ias.ac.in
No influence on mtDNA damage levelsMalignant melanoma mdpi.com

Effects on Mitochondrial DNA Replication-Related Proteins

The replication of mtDNA is carried out by a specific set of proteins. gu.se MitoTEMPO has been shown to influence the expression of these key proteins. In a study on burn injury-induced cardiac dysfunction, MitoTEMPO treatment reversed the decreased mRNA levels of several components of the mitochondrial DNA replication/repair complex, including Twinkle, TOP1mt, POLRMT, and SSBP1. nih.gov It also restored the expression of POLG and TFAM, genes involved in mitochondrial transcription and DNA maintenance. nih.gov In the context of noise-induced hearing loss, MitoTEMPO treatment was found to improve the interaction between TFAM and mtDNA. nih.govresearchgate.net Furthermore, in neurons exposed to amyloid beta, MitoTEMPO mitigated the decrease in the expression of DNA polymerase gamma (DNA pol γ) and Twinkle. nih.gov

Effects on Mitochondrial Biogenesis and Turnover

Mitochondrial biogenesis, the process of generating new mitochondria, and mitochondrial turnover, the degradation and removal of damaged mitochondria, are critical for maintaining cellular homeostasis. bioscientifica.com MitoTEMPO (hydrate) has been shown to influence these processes by modulating key signaling pathways and quality control mechanisms.

Pathways Governing Mitochondrial Biogenesis

Mitochondrial biogenesis is a complex process regulated by a cascade of transcription factors, most notably the peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α). nih.gov PGC-1α acts as a master regulator, stimulating the expression of other factors like nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM), which are essential for the synthesis of mitochondrial proteins and the replication of mitochondrial DNA (mtDNA). nih.govmdpi.com

Research indicates that MitoTEMPO can preserve or restore the function of this critical biogenesis pathway under conditions of cellular stress. In a model of burn injury-induced cardiac dysfunction, a significant decline in PGC-1α, PARP1, and SIRT3 was observed. nih.gov Treatment with MitoTEMPO normalized the PGC-1α-NDA pathway to control levels. nih.gov Similarly, in aged mice subjected to prolonged limb ischemia, the expression of PGC-1α, NRF-1, and estrogen-related receptor α (ERRα) was lower compared to young mice; however, MitoTEMPO treatment effectively preserved the expression of these proteins. mdpi.com In a study on noise-induced hearing loss, acoustic trauma impaired TFAM expression and its ability to bind to mtDNA, without affecting the upstream PGC-1α and NRF-1. nih.govnih.gov MitoTEMPO treatment mitigated the noise-induced downregulation of TFAM and improved mitochondrial biogenesis. nih.govnih.govresearchgate.net

These findings suggest that by scavenging mitochondrial reactive oxygen species (ROS), MitoTEMPO helps maintain the integrity of the PGC-1α signaling axis, thereby supporting the production of new, functional mitochondria.

Table 1: Effect of MitoTEMPO on Key Mitochondrial Biogenesis Regulators

Model SystemConditionProtein/FactorObserved Effect of MitoTEMPOSource
Cardiac Tissue (Burn Injury)Burn InjuryPGC-1α, PARP1, SIRT3Normalized expression to sham levels nih.gov
Skeletal Muscle (Aged Mice)Prolonged IschemiaPGC-1α, NRF-1, ERRαPreserved expression to levels similar to young mice mdpi.com
Cochlea (Rats)Noise-Induced Hearing LossTFAMMitigated downregulation and improved TFAM-mtDNA interaction nih.govnih.gov
Aortic Homogenates (Mice)Angiotensin II InfusionPGC-1αPartially corrected endothelial dysfunction caused by PGC-1α deletion ahajournals.org

Modulation of Mitochondrial Quality Control Mechanisms (e.g., Mitophagy)

Mitophagy is a selective form of autophagy responsible for the removal of damaged or dysfunctional mitochondria, a critical process for cellular health. scienceopen.comiu.edu This quality control mechanism can be initiated through several pathways, with the PINK1/Parkin pathway being one of the most studied. researchgate.netijbs.com When a mitochondrion is damaged and loses its membrane potential, PTEN-induced kinase 1 (PINK1) accumulates on the outer mitochondrial membrane, recruiting the E3 ubiquitin ligase Parkin, which then tags the mitochondrion for degradation by the autophagic machinery. scienceopen.comresearchgate.net

MitoTEMPO has been shown to modulate mitophagy. In a study of myocardial infarction, treatment with the mitochondrial ROS scavenger MitoTEMPO significantly inhibited the expression of the mitophagy marker Parkin, as well as the autophagy markers LC3II and LAMP1, in the ischemic border zone. ahajournals.org This suggests that by reducing mitochondrial ROS, MitoTEMPO can decrease the signal for mitophagy activation. ahajournals.org In a different context, MitoTEMPO was found to suppress autophagic flux in neuroblastoma cells by activating the PI3K/Akt/mTOR signaling pathway, leading to an upregulation of p62 and a decrease in the conversion of LC3-I to LC3-II. nih.gov Furthermore, in a model of chronic obstructive pulmonary disease (COPD), MitoTEMPO treatment reduced the perinuclear accumulation of damaged mitochondria, suggesting an improvement in mitophagy and a reduction in cellular DNA damage. nih.gov

By influencing the levels of mitochondrial ROS, a key trigger for mitophagy, MitoTEMPO plays a significant role in regulating this essential mitochondrial quality control process. ahajournals.orgmdpi.com

Influence on Mitochondrial Morphology and Ultrastructure

The morphology of mitochondria is highly dynamic, constantly changing through a balance of fission and fusion events to maintain a healthy and functional mitochondrial network. krcp-ksn.orgmdpi.com The ultrastructure, particularly the organization of the cristae, is fundamental to efficient energy production and apoptosis regulation. nih.govstealthbt.com

Dynamics of Fission and Fusion Events

Mitochondrial dynamics are governed by a set of specialized proteins. Fission, the division of mitochondria, is primarily mediated by the cytosolic dynamin-related protein 1 (DRP1). mdpi.comresearchgate.net Fusion, the merging of mitochondria, is orchestrated by mitofusins (Mfn1 and Mfn2) on the outer mitochondrial membrane and optic atrophy 1 (OPA1) on the inner mitochondrial membrane. researchgate.netresearchgate.net An imbalance in these events is linked to cellular dysfunction. researchgate.net

Studies have demonstrated that MitoTEMPO can restore balance to mitochondrial dynamics under pathological conditions. In neuronal cells treated with beta-amyloid (Aβ), which induces a shift towards granular mitochondrial morphology, the mitochondria-targeted superoxide scavenger MitoTEMPO was able to restore the normal tubular mitochondrial network. nih.gov In another study, cells lacking the protein UBR4 exhibited enlarged mitochondria, indicative of impaired mitochondrial dynamics. pnas.org Treatment with MitoTEMPO significantly reduced the elevated ROS levels in these cells, suggesting that the mitochondrial dysfunction was the primary source of oxidative stress. pnas.org In neuronal cells exposed to Nε-carboxymethyl lysine (B10760008) (CML), an imbalance favoring mitochondrial fusion was observed, with an increase in Mfn1 and a decrease in phosphorylated DRP1. researchgate.net MitoTEMPO treatment abrogated this CML-induced imbalance in mitochondrial dynamics. researchgate.net

Preservation of Mitochondrial Ultrastructure

The internal structure of mitochondria, especially the folded cristae of the inner membrane, is crucial for their function. nih.govstealthbt.comresearchgate.net Damage to this ultrastructure, such as swelling and fragmentation of cristae, is a hallmark of mitochondrial dysfunction. nih.gov

Electron microscopy studies have confirmed the protective effects of MitoTEMPO on mitochondrial ultrastructure. In a model of chronic kidney disease, renal cells from the disease group showed swollen mitochondria with disorganized and fragmented cristae. nih.gov Treatment with MitoTEMPO alleviated this mitochondrial dysfunction, improving the ultrastructural morphology. nih.govkarger.com Similarly, in cardiomyocytes from aged rats, MitoTEMPO administration led to an improved mitochondrial ultrastructure. nih.gov This preservation of the intricate internal architecture, such as the cristae, is vital for maintaining the efficiency of oxidative phosphorylation and preventing the release of pro-apoptotic factors like cytochrome c. nih.govnih.gov

Table 2: Effects of MitoTEMPO on Mitochondrial Dynamics and Ultrastructure

Model SystemConditionKey FindingSource
Neuronal CellsBeta-amyloid (Aβ) treatmentRestored tubular mitochondrial morphology from a granular state nih.gov
Neuronal CellsNε-carboxymethyl lysine (CML) exposureAbrogated the CML-induced imbalance of mitochondrial fusion/fission researchgate.net
Renal Cells (Rats)Chronic Kidney DiseaseAlleviated mitochondrial swelling and cristae fragmentation nih.govkarger.com
Cardiomyocytes (Aged Rats)AgingImproved mitochondrial ultrastructure nih.gov

Interaction with Mitochondrial Unfolded Protein Response (UPRmt)

The mitochondrial unfolded protein response (UPRmt) is a stress response pathway that is activated when misfolded or unfolded proteins accumulate within the mitochondria. nih.govnih.gov This pathway communicates with the nucleus to upregulate the expression of mitochondrial chaperones (like HSP60) and proteases (like CLPP) to restore protein homeostasis (proteostasis). mdpi.comnih.gov Key transcription factors involved in the mammalian UPRmt include ATF4, ATF5, and CHOP. nih.govaginganddisease.org

Mitochondrial ROS (mtROS) have been identified as a key signal for activating the UPRmt. nih.govresearchgate.net Studies using MitoTEMPO have been instrumental in confirming this relationship. In a study on regular exercise, which is known to produce ROS, MitoTEMPO administration was found to decrease the expression of UPRmt-related proteins, including c-JUN, CHOP, HSP60, and CLPP. nih.govresearchgate.net This indicates that mtROS generated during exercise are a crucial factor in activating the UPRmt. nih.govresearchgate.net

In another model, bone marrow mesenchymal stem cells from ovariectomized rats showed signs of premature senescence linked to mitochondrial dysfunction and an activated UPRmt. nih.gov Treatment with MitoTEMPO suppressed the UPRmt, reducing the expression of HSP60 and CLPP. nih.gov However, the interaction is complex, as some studies show that MitoTEMPO does not affect the expression of certain UPRmt markers like CHOP in response to lipopolysaccharide challenge, suggesting that other signaling molecules may also be involved. mdpi.comresearchgate.net

Table 3: Modulation of UPRmt Markers by MitoTEMPO

Model SystemConditionUPRmt MarkerObserved Effect of MitoTEMPOSource
Skeletal Muscle (Mice)Regular Exercisec-JUN, CHOP, HSP60, CLPPDecreased expression nih.govresearchgate.net
Bone Marrow Mesenchymal Stem Cells (Rats)OvariectomyHSP60, CLPPSuppressed expression nih.gov
Liver (Rats)Lipopolysaccharide (LPS) ChallengeCHOPNo effect on LPS-mediated increase mdpi.comresearchgate.net
Intermembrane Space (Mice)Regular ExerciseHTRA2Decreased protein expression nih.gov

Modulation of Mitochondrial Calcium Homeostasis

Mitochondrial calcium (Ca2+) is a critical regulator of cellular physiology, influencing processes from energy production to cell death. mdpi.com The mitochondrion's capacity to take up and release Ca2+ allows it to shape intracellular Ca2+ signals and buffer cytosolic Ca2+ levels. mdpi.comnih.gov However, excessive mitochondrial Ca2+ accumulation, or overload, can lead to mitochondrial dysfunction, increased production of mitochondrial reactive oxygen species (mtROS), and the opening of the mitochondrial permeability transition pore (mPTP), ultimately triggering cell death pathways. nih.govtaylorandfrancis.com MitoTEMPO (hydrate), a mitochondria-targeted antioxidant, has been shown in numerous studies to modulate mitochondrial Ca2+ homeostasis, primarily by mitigating the detrimental effects of mtROS on calcium handling.

Research indicates a complex interplay where mtROS can influence mitochondrial Ca2+ uptake and overload, and conversely, elevated mitochondrial Ca2+ can stimulate further mtROS production, creating a damaging feedback loop. ahajournals.orgjci.org MitoTEMPO intervenes in this cycle by scavenging mitochondrial superoxide, thereby alleviating the oxidative stress that contributes to dysregulated mitochondrial Ca2+ homeostasis.

In a model of ATP depletion-recovery, which mimics ischemia-reperfusion injury, treatment with MitoTEMPO partially blocked the increase in mitochondrial Ca2+ overload. nih.gov This suggests that mitochondrial ROS production is a key contributor to the accumulation of Ca2+ within the mitochondria under such stress conditions. nih.gov Similarly, in a study on radiation-induced endothelial injury, pretreatment with MitoTEMPO reduced the irradiation-induced entry of Ca2+ into the mitochondria. ahajournals.org This effect was linked to a feed-forward loop where mitochondrial Ca2+ entry and mtROS production reinforce each other. ahajournals.org

Further studies have demonstrated the ability of MitoTEMPO to restore normal calcium dynamics in various pathological states. In aged ventricular cardiomyocytes, which exhibit depressed intracellular Ca2+ handling, treatment with MitoTEMPO led to a significant recovery in these Ca2+ changes. nih.gov In a rat model of muscle disuse from hindlimb suspension, MitoTEMPO administration partially prevented the increase in intramitochondrial calcium. researchgate.netnih.gov Moreover, in vitrified sheep oocytes, which show increased mitochondrial Ca2+ levels, MitoTEMPO treatment improved both mitochondrial and cytoplasmic Ca2+ levels. mdpi.com

The following tables summarize key research findings on the effects of MitoTEMPO on mitochondrial calcium levels in different experimental models.

Table 1: Effect of MitoTEMPO on Mitochondrial Calcium in Ischemia-Reperfusion and Radiation Models
Experimental ModelCell/Tissue TypeKey FindingQuantitative Effect of MitoTEMPOReference
ATP depletion-recoveryLLC-PK1 (porcine kidney epithelial) cellsMitoTEMPO partially prevents mitochondrial Ca2+ overload.Partially blocked the increase in rhod-2 fluorescence intensity (an index of mitochondrial Ca2+). nih.gov
Cranial IrradiationHuman Coronary Artery Endothelial Cells (HCAECs)MitoTEMPO reduces irradiation-induced mitochondrial Ca2+ entry.Reduced baseline mitochondrial Ca2+ concentration and transients after irradiation. ahajournals.org
Table 2: Effect of MitoTEMPO on Mitochondrial Calcium in Aging, Disuse, and Oocyte Vitrification Models
Experimental ModelCell/Tissue TypeKey FindingQuantitative Effect of MitoTEMPOReference
AgingAged-rat ventricular cardiomyocytesMitoTEMPO provides recovery in depressed intracellular Ca2+ changes.Determined significant recovery in depressed intracellular Ca2+ changes under electrical stimulation. nih.gov
7-day hindlimb suspension (muscle unloading)Rat soleus muscleMitoTEMPO partially prevents the increase in intramitochondrial calcium.Partially prevented the twofold increased content of intramitochondrial calcium compared to control. researchgate.netnih.gov
VitrificationSheep oocytesMitoTEMPO improves mitochondrial and cytoplasmic Ca2+ levels.Improved the levels of mitochondrial and cytoplasmic Ca2+ that were elevated after vitrification. mdpi.com

Overview of Mitochondria Targeted Antioxidants in Academic Investigation

MitoTEMPO is part of a broader class of mitochondria-targeted antioxidants that have been developed for research purposes. These compounds typically consist of an antioxidant moiety linked to a mitochondrial-targeting group. Some of the most studied examples include:

MitoQ: This compound combines the antioxidant ubiquinone (a component of the ETC) with a TPP⁺ cation. nih.gov It has been investigated for its potential in a variety of conditions linked to oxidative stress. nih.gov

SkQ1: Similar to MitoQ, SkQ1 is a TPP⁺-based antioxidant that has shown promise in preclinical studies for various age-related pathologies. nih.gov

MitoVitE: This is a mitochondria-targeted version of vitamin E, designed to protect mitochondrial membranes from lipid peroxidation. nih.gov

These compounds, including MitoTEMPO, have been instrumental in elucidating the role of mitochondrial oxidative stress in various disease models and hold potential for future therapeutic development. scienceopen.comnih.gov

MitoTEMPO (hydrate)

MitoTEMPO is a mitochondria-targeted antioxidant that acts as a superoxide (B77818) dismutase (SOD) mimetic. caymanchem.combiomol.com It is a compound that combines the antioxidant piperidine (B6355638) nitroxide (TEMPO) with a lipophilic TPP⁺ cation. tums.ac.irnih.gov This structure allows it to pass through lipid bilayers and accumulate within the mitochondria, where it can effectively scavenge superoxide and alkyl radicals. caymanchem.combiomol.com

Chemical and Physical Properties of MitoTEMPO (hydrate)

Property Value
Formal Name 2,2,6,6-tetramethyl-4-[[2-(triphenylphosphonio)acetyl]amino]-1-piperidinyloxy, monochloride, monohydrate
CAS Number 1569257-94-8
Molecular Formula C₂₉H₃₅N₂O₂P • Cl [H₂O]
Formula Weight 528.0
Purity ≥95%

| Formulation | A crystalline solid |

This data is compiled from multiple sources. caymanchem.combiomol.comfishersci.com

Research Findings on MitoTEMPO (hydrate)

Numerous in vitro and in vivo studies have demonstrated the protective effects of MitoTEMPO in various models of oxidative stress-related pathologies.

In a study on primary cultured mouse neurons, MitoTEMPO was shown to protect against amyloid beta-induced toxicity by suppressing mitochondrial superoxide production, reducing lipid peroxidation, and preserving mitochondrial bioenergetics. nih.gov It also mitigated the depletion of mitochondrial DNA. nih.gov

Research on adipose-derived stem cells from diabetic mice revealed that MitoTEMPO improved cell proliferation and proangiogenic potential, effects not observed with the non-targeted antioxidant TEMPO. mdpi.com

In cardiomyocytes from aged rats, MitoTEMPO decreased mitochondrial superoxide levels, improved mitochondrial ultrastructure, and reduced markers of apoptosis. mdpi.com

Studies in mouse models of hypertension have shown that MitoTEMPO can attenuate high blood pressure by reducing vascular superoxide and increasing nitric oxide bioavailability. ahajournals.org

MitoTEMPO has also demonstrated protective effects against acetaminophen-induced hepatotoxicity in mice by attenuating mitochondrial oxidant stress. nih.gov

In the context of cancer research, MitoTEMPO has been shown to prevent RhoA/ROCK activation in endothelial cells, a process involved in cell migration. frontiersin.org

Table of Compound Names

Compound Name
MitoTEMPO (hydrate)
MitoQ
SkQ1
MitoVitE
TEMPO
Vitamin C
Vitamin E
Superoxide
Hydrogen peroxide
Ubiquinone
Triphenylphosphonium
Acetaminophen (B1664979)
Amyloid beta

Influence of Mitotempo Hydrate on Cellular Signaling Pathways

Reactive Oxygen Species-Sensitive Signal Transduction

Activation/Inhibition of MAP Kinase Pathways (e.g., ERK1/2, JNK)

Mitogen-activated protein (MAP) kinase pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK) pathways, are critical mediators of cellular responses to a wide range of extracellular stimuli. scienceopen.com These pathways are organized in a three-tiered cascade of protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). scienceopen.com

The ERK1/2 pathway is primarily activated by growth factors and mitogens and is involved in cell proliferation, differentiation, and survival. scienceopen.com In contrast, the JNK pathway is strongly activated by stress stimuli, such as inflammatory cytokines and oxidative stress, and is implicated in apoptosis and inflammation. scienceopen.com

Research has indicated that fenretinide-induced cell death, which involves the production of mitochondrial superoxides, can activate multiple signaling pathways, including JNK and ERK1/2. uzh.ch This suggests a potential role for mitochondrial ROS in the modulation of these MAP kinase pathways.

Nrf2-Keap1 Antioxidant Response Pathway Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway is a master regulator of the cellular antioxidant response. mdpi.comaginganddisease.org Under basal conditions, Keap1 targets Nrf2 for degradation. mdpi.comfrontiersin.org However, upon exposure to oxidative stress, specific cysteine residues in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. mdpi.comfrontiersin.org In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes. frontiersin.org

Regulation of Inflammasome Activation (e.g., NLRP3)

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by sensing a variety of danger signals, including mitochondrial dysfunction and ROS. aging-us.comuiowa.edu Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their mature forms. aging-us.comoncotarget.com

Mitochondrial ROS are considered key triggers for NLRP3 inflammasome activation. aging-us.com Research has consistently demonstrated that MitoTEMPO can effectively suppress the activation of the NLRP3 inflammasome. aging-us.comoncotarget.com For instance, in a model of nickel-induced inflammation, MitoTEMPO was shown to abolish the activation of the NLRP3 inflammasome, inhibiting the cleavage of caspase-1 and the release of IL-1β. aging-us.com Similarly, in a model of aldosterone-induced renal tubular cell injury, MitoTEMPO significantly inhibited the activation of the NLRP3 inflammasome and its downstream cytokines. oncotarget.com This inhibitory effect is attributed to MitoTEMPO's ability to scavenge mitochondrial ROS, thereby preventing a critical upstream signal for inflammasome assembly. aging-us.comoncotarget.com

Table 1: Effect of MitoTEMPO on NLRP3 Inflammasome Activation

Model System Inducing Agent Effect of MitoTEMPO Reference
Bone Marrow-Derived Macrophages Nickel Chloride Abolished NLRP3 inflammasome activation, inhibited cleaved-caspase-1 and IL-1β. aging-us.com
HK-2 Renal Tubular Cells Aldosterone (B195564) Significantly inhibited NLRP3 inflammasome activation and downstream cytokines. oncotarget.com
HK-2 Cells Angiotensin II Scavenged mROS to inhibit NLRP3 inflammasome activation. researchgate.net

Effects on Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Glycolysis

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator that orchestrates the cellular response to low oxygen conditions (hypoxia). elifesciences.org Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxia, it stabilizes and translocates to the nucleus to activate the transcription of genes involved in angiogenesis, cell survival, and a metabolic switch towards glycolysis. elifesciences.org This metabolic reprogramming, often referred to as the Warburg effect, allows cells to maintain ATP production when oxidative phosphorylation is limited. nih.gov

Mitochondrial ROS can play a role in the stabilization of HIF-1α even under normoxic conditions. nih.gov Increased mitochondrial ROS can promote the stabilization and activation of HIF-1α, thereby promoting aerobic glycolysis. nih.gov Studies have shown that noise-induced hearing loss can lead to ROS accumulation, which in turn induces HIF-1α expression and promotes glycolysis as a protective mechanism. frontiersin.org Conversely, HIF-1α itself can influence mitochondrial function by attenuating mitochondrial activity. nih.gov

Modulation of Akt Signaling Pathways

The Akt signaling pathway, also known as the PI3K/Akt pathway, is a central regulator of cell survival, growth, proliferation, and metabolism. mdpi.comnih.gov Akt can be activated by various stimuli, including growth factors and oxidative stress. mdpi.com

MitoTEMPO has been shown to modulate the Akt signaling pathway, often in a context-dependent manner. In a study on glutamate-induced neurotoxicity, MitoTEMPO was found to exert neuroprotective effects by activating the PI3K/Akt/mTOR pathway, which is essential for promoting cell survival. nih.gov Treatment with MitoTEMPO significantly increased the phosphorylation of PI3K, Akt, and mTOR, counteracting the effects of glutamate. nih.gov This suggests that by mitigating mitochondrial oxidative stress, MitoTEMPO can promote pro-survival signaling through the Akt pathway.

Table 2: Influence of MitoTEMPO on Akt Signaling

Cell Type Condition Effect of MitoTEMPO Key Findings Reference
SH-SY5Y Neuroblastoma Cells Glutamate-induced neurotoxicity Activation of PI3K/Akt/mTOR pathway Increased phosphorylation of p-PI3K, p-Akt, and p-mTOR, promoting cell survival. nih.gov

Impact on Cellular Redox Homeostasis Markers

Cellular redox homeostasis is maintained by a delicate balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems. mdpi.com Key markers of cellular redox status include the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and the concentration of redox-sensitive molecules such as glutathione (B108866) (GSH).

MitoTEMPO, as a mitochondria-targeted antioxidant, directly impacts cellular redox homeostasis by scavenging mitochondrial superoxide. This action can lead to downstream effects on various redox markers. For instance, in a study on glutamate-induced neurotoxicity, MitoTEMPO was shown to enhance the activity of superoxide dismutase (SOD). nih.gov In a rat model of endotoxemia, while MitoTEMPO did not decrease ROS generation by immune cells in several compartments, it did affect the redox status of liver cells, as reflected by changes in redox paramagnetic molecules. nih.gov Furthermore, MitoTEMPO has been observed to rescue hydrogen peroxide (H2O2)-induced cell death, demonstrating its capacity to mitigate the cytotoxic effects of other ROS. researchgate.net

Influence on Programmed Cell Death Pathways (Apoptosis, Necrosis, and Pyroptosis)

MitoTEMPO (hydrate) has been shown to exert significant influence over various programmed cell death pathways, including apoptosis, necrosis, and pyroptosis. researchgate.nettums.ac.irsemanticscholar.orgfrontiersin.orgahajournals.org Its primary mechanism of action involves the scavenging of mitochondrial reactive oxygen species (mtROS), which are key signaling molecules in the initiation and execution of these cell death programs. semanticscholar.orgnih.govplos.org By modulating the redox state within the mitochondria, MitoTEMPO can influence the signaling cascades that determine a cell's fate. nih.govnih.gov

Regulation of Apoptotic Protein Expression (e.g., Bax, Bcl-2, Caspase-3)

MitoTEMPO has been demonstrated to regulate the expression and activity of key proteins involved in the apoptotic cascade. mdpi.com Apoptosis, or programmed cell death, is a tightly regulated process crucial for tissue homeostasis. mdpi.com The Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2, are central to the intrinsic pathway of apoptosis. mdpi.comnih.gov

Research indicates that MitoTEMPO can influence the balance between these opposing factions. For instance, in a study on rotenone-induced neurotoxicity in SH-SY5Y cells, treatment with MitoTEMPO led to a significant decrease in the Bax/Bcl-2 ratio, a key indicator of apoptotic propensity. researchgate.net This suggests that by reducing mitochondrial oxidative stress, MitoTEMPO can shift the cellular balance towards survival by downregulating pro-apoptotic Bax and upregulating anti-apoptotic Bcl-2. researchgate.netdovepress.com

Furthermore, MitoTEMPO has been shown to inhibit the activation of caspase-3, a critical executioner caspase in the apoptotic pathway. researchgate.netmdpi.com In the same study on SH-SY5Y cells, MitoTEMPO treatment significantly reduced the levels of cleaved caspase-3, the active form of the enzyme. researchgate.net Similarly, in a model of ATP depletion-recovery in renal epithelial cells, MitoTEMPO was found to attenuate caspase-3 activation. researchgate.net The activation of caspase-3 is a downstream event following the release of cytochrome c from the mitochondria, a process that can be inhibited by maintaining mitochondrial integrity. plos.orgnih.gov By preventing mitochondrial damage through its antioxidant activity, MitoTEMPO indirectly suppresses the activation of this key apoptotic effector. nih.govnih.gov

The table below summarizes the effects of MitoTEMPO on key apoptotic proteins based on experimental findings.

Cell TypeInsultEffect of MitoTEMPOKey Findings
SH-SY5Y NeuroblastomaRotenone (B1679576)Decreased Bax/Bcl-2 ratio, Decreased cleaved caspase-3Protected against rotenone-induced apoptosis by modulating apoptotic protein expression. researchgate.net
Renal Epithelial CellsATP Depletion-RecoveryAttenuated caspase-3 activationReduced cytotoxicity and apoptosis following ischemic injury. researchgate.net
Human Keratinocyte Cells (HaCaT)Zineb(Used as a model to show ROS-dependent apoptosis)Zineb induced apoptosis via increased Bax, decreased Bcl-2, and activated caspase-3, highlighting the pathway MitoTEMPO targets. dovepress.com
Cardiac MyocytesOxidative Stress (H₂O₂)(Used as a model to show the role of Bcl-2 family)Oxidative stress caused translocation of Bax and degradation of Bcl-2, leading to apoptosis. nih.gov

Mitigation of Cellular Necrosis

In addition to its anti-apoptotic effects, MitoTEMPO has also been shown to mitigate cellular necrosis. Necrosis is a form of cell death characterized by cell swelling, membrane rupture, and the release of cellular contents, often triggering an inflammatory response.

In a study investigating acetaminophen (B1664979) (APAP)-induced hepatotoxicity, a model known to cause extensive liver necrosis, administration of MitoTEMPO significantly reduced the area of necrosis in the liver. nih.gov This protective effect was attributed to the prevention of mitochondrial dysfunction and subsequent oxidant stress. nih.gov Similarly, in a model of renal ischemia-reperfusion injury, MitoTEMPO, in conjunction with superoxide dismutase-1 (SOD1), partially attenuated necrosis in renal epithelial cells. nih.gov The mechanism involved the preservation of mitochondrial integrity and the prevention of mitochondrial permeability transition pore (MPTP) opening, a key event in necrotic cell death. nih.gov

Research on cryopreserved bull semen also demonstrated that supplementation with MitoTEMPO reduced the number of necrotic cells, contributing to improved sperm quality. frontiersin.org This was linked to the preservation of mitochondrial membrane potential and acrosome integrity. frontiersin.org

The table below presents findings on the mitigation of necrosis by MitoTEMPO in different experimental models.

Model SystemInsultEffect of MitoTEMPOKey Findings
Mouse ModelAcetaminophen (APAP) OverdoseReduced liver necrosisProtected against APAP-induced liver injury by preventing mitochondrial dysfunction. nih.gov
Renal Epithelial CellsATP Depletion-RecoveryAttenuated necrosisPreserved mitochondrial integrity and prevented MPTP opening. nih.gov
Cryopreserved Bull SemenCryopreservationReduced percentage of necrotic spermImproved sperm viability and quality by maintaining mitochondrial function. frontiersin.org

MitoTEMPO's ability to mitigate both apoptosis and necrosis underscores the central role of mitochondrial ROS in orchestrating different cell death modalities. By targeting the source of this oxidative stress, MitoTEMPO can effectively intervene in the pathways leading to cellular demise.

Preclinical Research Applications in Disease Models in Vitro and in Vivo

Neurodegenerative Disorders

Alzheimer's Disease Models: Amyloid Beta Toxicity and Tauopathy

MitoTEMPO has been investigated for its neuroprotective effects in the context of Alzheimer's disease (AD), focusing on the key pathological hallmarks of amyloid-beta (Aβ) toxicity and tauopathy. mdpi.com In preclinical studies, the accumulation of Aβ and hyperphosphorylated tau is linked to mitochondrial dysfunction and increased production of reactive oxygen species (ROS), creating a vicious cycle that exacerbates neuronal damage. mdpi.comfrontiersin.org

Another study delved into the role of MitoTEMPO in models of tauopathy. mdpi.com Researchers analyzed tau protein oligomer aggregation in the brains of human AD patients, tauopathy mouse models, and primary cortical neurons derived from these mice. mdpi.com A correlation was found between increased tau aggregates in the hippocampal region of human AD brains and elevated ROS accumulation. mdpi.com When neurons from tauopathy mice were cultured in vitro and treated with MitoTEMPO, a notable reduction in tau oligomers was observed, with levels approaching those of control samples. mdpi.com This treatment also led to improvements in oxidative phosphorylation and a decrease in mitochondrial defects, accompanied by lower ROS levels. mdpi.com

Table 1: Effects of MitoTEMPO in Alzheimer's Disease Models

Model SystemKey FindingsOutcome Measures
Primary mouse cortical neurons exposed to amyloid βReduced ROS production and lipid peroxidation; Prevented SOD2 inhibition and mtDNA damage.ROS levels, lipid peroxidation assays, SOD2 activity, mtDNA integrity.
Primary cortical neurons from tauopathy miceReduced tau oligomer aggregation; Ameliorated oxidative phosphorylation and mitochondrial defects; Lowered ROS levels.Tau oligomer levels, oxidative phosphorylation assays, mitochondrial function tests, ROS levels.
Tauopathy mouse model (in vivo)Reduced tau oligomer aggregation.Tau oligomer levels.
Parkinson's Disease Models: Neuroprotection against Mitochondrial Insults

Mitochondrial dysfunction is a central element in the pathogenesis of Parkinson's disease (PD). frontiersin.org Preclinical models of PD often utilize neurotoxins like 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), and rotenone (B1679576), which induce oxidative stress and mitochondrial damage, mimicking the neurodegenerative processes seen in the disease. mdpi.comnih.gov

MitoTEMPO has been tested in these models and has shown significant neuroprotective effects. In in vitro studies using rat pheochromocytoma (PC12) cells and primary murine neurons, exposure to 6-OHDA, MPTP, or rotenone led to increased hydrogen peroxide (H2O2) production. mdpi.comnih.gov Treatment with MitoTEMPO effectively reduced this H2O2 production and decreased cell apoptosis, underscoring the therapeutic potential of targeting mitochondrial ROS in PD. mdpi.comnih.gov

Further in vivo research has substantiated these findings. In a study involving isocitrate dehydrogenase 2 (IDH2) knockout mice, which have a compromised ability to manage redox status, MPTP treatment resulted in a significant reduction of tyrosine hydroxylase-positive neurons (a marker for dopaminergic neurons) and an increase in apoptosis in the brain. mdpi.comnih.gov Administration of MitoTEMPO to these MPTP-treated mice led to an increased number of tyrosine hydroxylase-expressing neurons, indicating a protective effect against neurodegeneration. mdpi.comnih.gov

Table 2: Effects of MitoTEMPO in Parkinson's Disease Models

Model SystemKey FindingsOutcome Measures
Rat PC12 cells and primary murine neurons exposed to 6-OHDA, MPTP, or rotenoneReduced hydrogen peroxide production; Decreased cell apoptosis.H2O2 levels, apoptosis assays.
Isocitrate dehydrogenase 2 (IDH2) knockout mice treated with MPTPIncreased the number of tyrosine hydroxylase-expressing neurons.Tyrosine hydroxylase immunohistochemistry.
Amyotrophic Lateral Sclerosis Models

Amyotrophic lateral sclerosis (ALS) is another neurodegenerative disease where mitochondrial dysfunction plays a significant role in its progression. fondazionetelethon.it Research into therapies targeting these mitochondrial defects has shown promise in preclinical models. nih.govalsnewstoday.comnih.gov

MitoTEMPO has been evaluated in a mouse model of ALS that carries the Wobbler mutation. mdpi.com Tissue samples from these mice exhibited higher levels of p53 and ROS, along with lower levels of total glutathione (B108866), indicating significant oxidative stress. mdpi.com Following administration of MitoTEMPO, a reduced number of DNA double-stranded breaks were observed in dissociated motor neurons. mdpi.com This finding points to the protective effect of MitoTEMPO against ROS-induced cellular damage in the context of ALS. mdpi.com In a request for research proposals, the potential for mitochondrial alterations to contribute to motor neuron loss in ALS was highlighted, suggesting that compounds like MitoTEMPO could have a therapeutic impact. fondazionetelethon.it

Table 3: Effects of MitoTEMPO in Amyotrophic Lateral Sclerosis Models

Model SystemKey FindingsOutcome Measures
Wobbler mutation mouse model of ALSReduced number of DNA double-stranded breaks in dissociated motor neurons.DNA double-strand break assays.
General Neuronal Injury and Dysfunction Models

Beyond specific neurodegenerative diseases, MitoTEMPO has demonstrated protective effects in broader models of neuronal injury and dysfunction. These models often involve stressors like ischemia or hypoglycemia, which can cause significant neuronal damage through mechanisms involving oxidative stress. nih.govspandidos-publications.com

In a rat model of transient focal cerebral ischemia exacerbated by chronic nicotine (B1678760) treatment, MitoTEMPO was found to mitigate brain damage and neurological deficits. physiology.org This suggests that nicotine may increase oxidative stress by targeting mitochondria, and that MitoTEMPO can counteract these effects. physiology.org In vitro studies have also shown that MitoTEMPO can attenuate the increase in mitochondrial superoxide (B77818) levels and neuronal death induced by oxygen-glucose deprivation. physiology.org

Another study investigated the effects of MitoTEMPO in a mouse model of cognitive dysfunction due to severe hypoglycemia. nih.govresearchgate.net The results indicated that hypoglycemia leads to blood-brain barrier (BBB) leakage associated with excessive oxidative stress and mitochondrial dysfunction. nih.govresearchgate.net In both in vivo and in vitro models of glucose deprivation, MitoTEMPO reduced mitochondrial oxidative stress, decreased pericyte loss and apoptosis, and attenuated BBB leakage and neuronal damage. nih.govresearchgate.net Ultimately, these effects led to improved cognitive function. nih.govresearchgate.net

Table 4: Effects of MitoTEMPO in General Neuronal Injury and Dysfunction Models

Model SystemKey FindingsOutcome Measures
Rat model of transient focal cerebral ischemia with chronic nicotine treatmentMitigated brain damage and neurological deficits.Infarct volume, neurological scoring.
In vitro oxygen-glucose deprivation modelAttenuated the increase in mitochondrial superoxide levels and neuronal death.Mitochondrial superoxide levels, cell viability assays.
Mouse model of hypoglycemia-induced cognitive dysfunctionReduced mitochondrial oxidative stress, decreased pericyte loss and apoptosis, attenuated BBB leakage and neuronal damage, improved cognitive function.Mitochondrial oxidative stress markers, pericyte and apoptosis markers, BBB permeability assays, neuronal damage markers, cognitive tests (e.g., Morris water maze).

Cardiovascular Pathologies

Diabetic Cardiomyopathy Models

Mitochondrial ROS production is a key factor in the pathogenesis of diabetic cardiomyopathy. researchgate.netresearchgate.net MitoTEMPO has been investigated as a therapeutic agent in this context.

In vitro studies using cultured adult cardiomyocytes stimulated with high glucose further elucidated the mechanism of MitoTEMPO's protective effects. researchgate.netnih.gov High glucose was found to increase mitochondrial superoxide generation, which was prevented by co-incubation with MitoTEMPO. researchgate.net This prevention of oxidative stress also abrogated high glucose-induced cell death. researchgate.net Mechanistically, the protective effects of MitoTEMPO were associated with the down-regulation of ERK1/2 phosphorylation, a key signaling pathway involved in pathological cardiac changes in diabetes. researchgate.netresearchgate.net These findings suggest that mitochondria-targeted antioxidants are a promising therapeutic strategy for diabetic cardiac complications. researchgate.netmdpi.com

Table 5: Effects of MitoTEMPO in Diabetic Cardiomyopathy Models

Model SystemKey FindingsOutcome Measures
Streptozotocin-induced type-1 diabetic miceInhibited mitochondrial ROS generation, prevented intracellular oxidative stress, decreased apoptosis, reduced myocardial hypertrophy, and improved myocardial function.Mitochondrial ROS levels, oxidative stress markers, apoptosis assays, heart weight, echocardiography.
Type-2 diabetic db/db miceInhibited mitochondrial ROS generation, prevented intracellular oxidative stress, decreased apoptosis, reduced myocardial hypertrophy, and improved myocardial function.Mitochondrial ROS levels, oxidative stress markers, apoptosis assays, heart weight, echocardiography.
Cultured adult cardiomyocytes stimulated with high glucosePrevented mitochondrial superoxide generation and abrogated high glucose-induced cell death; Associated with down-regulation of ERK1/2 phosphorylation.Mitochondrial superoxide levels, cell viability assays, Western blot for p-ERK1/2.

Cardiovascular Pathologies

Hypertension Models

Mitochondrial superoxide has been identified as a key contributor to the pathogenesis of hypertension. nih.gov Studies using in vivo models have demonstrated the efficacy of MitoTEMPO in managing high blood pressure.

In angiotensin II-induced hypertension models, treatment with MitoTEMPO was found to attenuate the development of high blood pressure when administered at the onset of angiotensin II infusion. nih.gov Furthermore, when given after hypertension was already established, MitoTEMPO significantly decreased blood pressure by approximately 30 mm Hg. nih.gov This therapeutic effect was also observed in the DOCA-salt hypertension model, where MitoTEMPO reduced blood pressure and restored endothelial nitric oxide (NO•) production. nih.gov A non-targeted antioxidant, TEMPOL, used at a similar dose, did not produce the same beneficial effects, highlighting the importance of targeting mitochondrial ROS. nih.gov

Mechanistically, MitoTEMPO's antihypertensive effects are linked to its ability to decrease vascular superoxide (O₂⁻), which in turn increases the bioavailability of vascular NO• and improves endothelium-dependent relaxation. nih.gov These findings are supported by studies in which transgenic mice overexpressing the mitochondrial antioxidant enzyme superoxide dismutase 2 (SOD2) exhibited a similar attenuation of angiotensin II-induced hypertension and vascular oxidative stress. nih.gov In cultured endothelial cells, MitoTEMPO was shown to decrease mitochondrial O₂⁻, reduce total cellular O₂⁻, and inhibit NADPH oxidase activity, ultimately restoring NO• levels. nih.gov

ModelKey Findings with MitoTEMPO TreatmentReference
Angiotensin II-Induced Hypertension (In Vivo, Mice)Attenuated the development of hypertension. Reduced established hypertension by ~30 mm Hg. Decreased vascular O₂⁻ and increased vascular NO•. Improved endothelium-dependent relaxation. nih.gov
DOCA-Salt Hypertension (In Vivo, Mice)Reduced established hypertension. Restored endothelial NO• production. nih.gov
Angiotensin II-Treated Endothelial Cells (In Vitro)Decreased mitochondrial and total cellular O₂⁻. Inhibited NADPH oxidase activity. Restored bioavailable NO•. nih.gov

Ischemia/Reperfusion Injury Models

Ischemia/reperfusion (I/R) injury, a condition characterized by damage to tissue upon the restoration of blood flow after a period of ischemia, involves a significant component of oxidative stress. MitoTEMPO has been investigated as a protective agent in this context.

In a rat model of renal I/R injury, administering MitoTEMPO after reperfusion helped restore renal mitochondrial DNA levels, mitochondrial mass, and ATP production. mdpi.com This led to reduced inflammation and kidney injury. mdpi.com Similarly, in a stroke model involving middle cerebral artery occlusion followed by reperfusion in rats, MitoTEMPO provided a significant protective effect against oxidative damage and cardiovascular abnormalities induced by the I/R event. nih.gov

ModelKey Findings with MitoTEMPO TreatmentReference
Renal Ischemia/Reperfusion (In Vivo, Rats)Restored renal mitochondrial DNA, mitochondrial mass, and ATP production. Reduced inflammation and kidney injury. mdpi.com
Middle Cerebral Artery Occlusion (Stroke Model; In Vivo, Rats)Demonstrated a significant protective effect against oxidative damage. Protected against I/R-induced cardiovascular abnormalities. nih.gov

Renal Dysfunction and Injury

Drug-Induced Nephrotoxicity Models (e.g., 5-Fluorouracil, Oxalate)

MitoTEMPO has shown protective effects in models of kidney damage induced by therapeutic agents and metabolic byproducts.

In a mouse model of 5-Fluorouracil (5-FU)-induced renal injury, co-administration of MitoTEMPO significantly mitigated nephrotoxicity. nih.govresearchgate.netnih.gov The treatment lowered levels of serum kidney injury markers such as urea (B33335), uric acid, and creatinine (B1669602). nih.govresearchgate.net It also reversed the changes in the expression of podocin and neutrophil gelatinase-associated lipocalin (NGAL), and restored normal kidney tissue structure. nih.govresearchgate.netnih.gov At the mitochondrial level, MitoTEMPO improved mitochondrial enzyme complex activities and antioxidant defenses, reduced mitochondrial ROS, and decreased oxidative DNA damage, ultimately reducing apoptotic cell death. nih.govresearchgate.netnih.gov

In an in vitro model using NRK-52E rat renal tubular epithelial cells, high concentrations of oxalate (B1200264) were shown to induce cellular injury. nih.gov Pre-treatment with MitoTEMPO significantly inhibited the release of lactate (B86563) dehydrogenase (LDH) and malondialdehyde (MDA), and decreased the generation of mitochondrial ROS. nih.gov It also restored the mitochondrial membrane potential and ATP synthesis that were disrupted by oxalate. nih.gov Furthermore, MitoTEMPO modulated the expression of NADPH oxidase subunits (Nox4, p22) and reduced the expression of the inflammatory cytokine IL-6 and osteopontin (B1167477) (OPN). nih.gov

ModelNephrotoxic AgentKey Findings with MitoTEMPO TreatmentReference
BALB/c Mice (In Vivo)5-FluorouracilLowered serum urea, uric acid, and creatinine. Restored normal renal histology and expression of podocin and NGAL. Improved mitochondrial function and antioxidant status. Reduced oxidative DNA damage and apoptosis. nih.govresearchgate.netnih.gov
NRK-52E Cells (In Vitro)OxalateInhibited LDH and MDA release. Decreased mitochondrial ROS generation. Restored mitochondrial membrane potential and ATP synthesis. Modulated Nox4, p22, IL-6, and OPN expression. nih.gov

Aldosterone-Induced Renal Injury and Fibrosis

Aldosterone (B195564) is known to contribute to renal injury and fibrosis, partly through mechanisms involving mitochondrial ROS. In vivo studies using C57BL/6J mice infused with aldosterone demonstrated that the hormone induced impaired renal function, increased mitochondrial ROS production, mitochondrial dysfunction, and activation of the Nlrp3 inflammasome. nih.gov Administration of MitoTEMPO significantly ameliorated these effects, improving renal function and mitochondrial health, and reducing Nlrp3 inflammasome activation and endoplasmic reticulum stress. nih.gov

In an in vitro model using HK-2 human renal tubular cells, aldosterone was found to induce apoptosis and increase mitochondrial ROS. oncotarget.com MitoTEMPO significantly decreased this aldosterone-induced apoptosis, oxidative stress, and the activation of the NLRP3 inflammasome and its downstream cytokines, IL-1β and IL-18. oncotarget.com These findings underscore the critical role of mitochondrial ROS in mediating aldosterone's detrimental effects on renal cells. nih.govoncotarget.com

ModelKey Findings with MitoTEMPO TreatmentReference
Aldosterone-Infused Mice (In Vivo)Improved renal function. Reduced mitochondrial ROS production and dysfunction. Inhibited Nlrp3 inflammasome activation and endoplasmic reticulum stress. nih.gov
HK-2 Human Renal Tubular Cells (In Vitro)Decreased aldosterone-induced apoptosis and oxidative stress. Inhibited activation of the NLRP3 inflammasome and downstream cytokines (IL-1β, IL-18). oncotarget.com

Hepatic Disorders

Drug-Induced Hepatotoxicity Models (e.g., Acetaminophen (B1664979), Sodium Valproate)

MitoTEMPO has been evaluated for its protective effects against liver injury caused by common drugs known for their hepatotoxicity.

In a mouse model of acetaminophen overdose, a leading cause of acute liver injury, MitoTEMPO administration after the acetaminophen challenge markedly attenuated the increase in serum transaminase activity and reduced hepatic necrosis. nih.gov A systematic review of six preclinical studies confirmed that MitoTEMPO significantly reduces serum alanine (B10760859) transaminase (ALT) levels and protects against hepatocellular necrosis and mitochondrial dysfunction in animal models of acetaminophen-induced liver injury. researchgate.neteurekaselect.com The protective mechanism involves the reduction of the hepatic oxidative stress marker nitrotyrosine and a decrease in DNA fragmentation. nih.gov

In a mouse model of sodium valproate-induced hepatotoxicity, treatment with MitoTEMPO resulted in significantly lower activity of the liver enzymes aspartate transaminase (AST) and ALT compared to animals treated with sodium valproate alone. tums.ac.irresearchgate.netkne-publishing.comtums.ac.ir Furthermore, MitoTEMPO was able to restore the levels of glutathione (GSH), a key endogenous antioxidant, in the liver tissue. tums.ac.irresearchgate.netkne-publishing.com

ModelHepatotoxic AgentKey Findings with MitoTEMPO TreatmentReference
C57BL/6J Mice (In Vivo)AcetaminophenAttenuated serum transaminase elevation and hepatic necrosis. Reduced hepatic nitrotyrosine and DNA fragmentation. nih.gov
HepG2 3D-Cell Culture (In Vitro)AcetaminophenMarkedly attenuated APAP-induced cytotoxicity. nih.gov
Mice (In Vivo)Sodium ValproateSignificantly lowered serum AST and ALT activity. Recovered glutathione (GSH) content in liver tissue. tums.ac.irresearchgate.netkne-publishing.comtums.ac.ir

Hepatocarcinogenesis Prevention Models

MitoTEMPO (hydrate) has been investigated for its chemopreventive potential in preclinical models of hepatocarcinogenesis, primarily focusing on its ability to counteract mitochondrial oxidative stress during the initiation phase of liver cancer. In a murine model using N-nitrosodiethylamine (NDEA) to induce hepatocellular carcinoma (HCC), MitoTEMPO demonstrated a significant protective effect. researchgate.netresearchgate.netnih.gov

In one study, the administration of MitoTEMPO to BALB/c mice before and during NDEA treatment led to a notable increase in the survival rate of the animals by 30%. researchgate.net Furthermore, it reduced the incidence of tumors by 25% and the multiplicity of tumors by 39% compared to the control group that only received the carcinogen. researchgate.net This protective effect was associated with the normalization of hepatic tissue characteristics, such as mean saturation levels in phospholipids (B1166683) and glycogen (B147801) content, which are typically altered during carcinogenesis. researchgate.net

Mechanistically, MitoTEMPO's effects are linked to its function as a mitochondria-targeted antioxidant. NDEA administration leads to a significant increase in both intracellular and mitochondrial reactive oxygen species (ROS), resulting in lipid peroxidation (LPO) and damage to mitochondrial components. researchgate.netnih.gov Studies have shown that MitoTEMPO effectively scavenges this NDEA-induced ROS generation, thereby reducing LPO formation. researchgate.netnih.gov It also helps in normalizing the activity of mitochondrial respiratory chain complexes (I and II) and malate (B86768) dehydrogenase, which are significantly reduced by NDEA. researchgate.netnih.gov Additionally, MitoTEMPO was found to restore gap junctions and improve gap junctional intercellular communication (GJIC), which are severely impaired in hepatocarcinogenesis. researchgate.net

These findings suggest that by specifically targeting and mitigating mitochondrial oxidative stress at the early stages, MitoTEMPO can interfere with the initiation of NDEA-induced hepatocarcinogenesis. researchgate.netnih.gov

Table 1: Effects of MitoTEMPO in NDEA-Induced Hepatocarcinogenesis Model
ParameterModel SystemKey Findings with MitoTEMPO TreatmentReference
Animal Survival NDEA-induced BALB/c miceIncreased survival rate by 30% researchgate.net
Tumor Incidence NDEA-induced BALB/c miceReduced by 25% researchgate.net
Tumor Multiplicity NDEA-induced BALB/c miceReduced by 39% researchgate.net
Mitochondrial ROS NDEA-induced BALB/c miceEffectively scavenged NDEA-induced ROS generation researchgate.netnih.gov
Lipid Peroxidation NDEA-induced BALB/c miceReduced LPO formation researchgate.netnih.gov
Mitochondrial Function NDEA-induced BALB/c miceNormalized activity of mitochondrial complexes I & II researchgate.netnih.gov
Intercellular Communication NDEA-induced BALB/c miceImproved gap junctional intercellular communication researchgate.net

Systemic Inflammatory Conditions

Sepsis Models and Immunomodulation

MitoTEMPO has been evaluated in various preclinical models of sepsis, including those induced by lipopolysaccharide (LPS) and cecal ligation and puncture (CLP), where it has demonstrated significant immunomodulatory effects by targeting mitochondrial ROS. semanticscholar.orgnih.govmdpi.com Excess mitochondrial ROS during sepsis is a key driver of inflammation, partly through the activation of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. nih.gov

In a rat model of fecal peritonitis, MitoTEMPO treatment reduced systemic levels of the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.gov This effect is linked to its ability to abrogate the increase in mitochondrial ROS in immune cells. nih.gov Ex vivo studies on LPS-stimulated rat peritoneal immune cells showed that MitoTEMPO decreased mitochondrial ROS production and subsequent IL-1β release, without impairing essential immune functions like the phagocytotic-induced respiratory burst. nih.gov This suggests a targeted anti-inflammatory action rather than general immune suppression.

Further research in LPS-induced sepsis models in mice revealed that MitoTEMPO pretreatment can inhibit the activation of NF-κB, a key transcription factor for proinflammatory cytokines. semanticscholar.org It also reduces the expression of pyroptosis-related proteins, such as caspase-1 and GSDMD, in the liver. semanticscholar.org Pyroptosis is a highly inflammatory form of programmed cell death that contributes to the systemic inflammatory response in sepsis. semanticscholar.org By neutralizing mitochondrial ROS, MitoTEMPO appears to interrupt these inflammatory signaling pathways, thereby modulating the host's immune response to infection. semanticscholar.orgnih.gov

Table 2: Immunomodulatory Effects of MitoTEMPO in Sepsis Models
Model SystemKey Inflammatory Mediator/PathwayEffect of MitoTEMPOReference
Rat Fecal Peritonitis Systemic Interleukin-1β (IL-1β)Reduced systemic IL-1β levels nih.gov
LPS-Stimulated Rat Peritoneal Cells (Ex Vivo) Mitochondrial ROS (mROS)Abrogated the increase in mROS nih.gov
LPS-Stimulated Rat Peritoneal Cells (Ex Vivo) Interleukin-1β (IL-1β)Decreased IL-1β release nih.gov
LPS-Induced Sepsis in Mice NF-κB ActivationDecreased liver mRNA levels of NF-κB semanticscholar.org
LPS-Induced Sepsis in Mice Pyroptosis (Caspase-1, GSDMD)Reduced mRNA and protein levels of pyroptosis-related factors semanticscholar.org

Acute Organ Injury in Inflammatory States

A critical consequence of systemic inflammation in sepsis is acute organ injury. MitoTEMPO has shown protective effects against sepsis-induced damage in multiple organs, particularly the liver and kidneys, by preserving mitochondrial function and reducing oxidative stress. semanticscholar.orgnih.govphysiology.org

In murine models of sepsis (CLP and LPS-induced), MitoTEMPO administration ameliorated acute kidney injury (AKI). nih.govphysiology.org This was evidenced by reduced serum levels of urea and creatinine and lower levels of urinary isoprostanes, a marker of oxidative stress. nih.gov Mechanistically, MitoTEMPO protects the kidneys by preventing a decrease in mitochondrial respiratory complex I and II/III activity and restoring the function of manganese superoxide dismutase (MnSOD). physiology.org It also improves renal microcirculation and the glomerular filtration rate. physiology.org Ex vivo experiments using kidney slices from septic rats confirmed that MitoTEMPO decreases mitochondrial ROS, maintains the normal NADH redox state, and preserves the mitochondrial membrane potential in renal proximal tubular epithelial cells. nih.gov

Similarly, in the liver, MitoTEMPO pretreatment in LPS-treated mice attenuated liver injury, as indicated by decreased serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. semanticscholar.org It also reduced the number of TUNEL-positive (apoptotic) cells in the liver. semanticscholar.org The hepatoprotective mechanism involves enhancing the antioxidative capability of the liver (evidenced by increased SOD activity and decreased MDA content) and restoring mitochondrial size and function. semanticscholar.org These findings highlight that by targeting the common pathway of mitochondrial oxidative stress, MitoTEMPO can mitigate acute organ damage in severe inflammatory conditions like sepsis. semanticscholar.orgnih.govphysiology.orgmdpi.com

Table 3: Protective Effects of MitoTEMPO on Acute Organ Injury in Sepsis
OrganModel SystemKey Outcome MeasureEffect of MitoTEMPOReference
Kidney Rat Fecal PeritonitisSerum Urea & CreatinineReduced levels nih.gov
Kidney Murine CLP SepsisGlomerular Filtration RateImproved GFR physiology.org
Kidney Murine CLP SepsisMitochondrial RespirationProtected Complex I and II/III activity physiology.org
Kidney Murine CLP SepsisMnSOD ActivityRestored activity physiology.org
Liver Murine LPS SepsisSerum ALT & ASTDecreased levels semanticscholar.org
Liver Murine LPS SepsisHepatocyte Apoptosis (TUNEL)Reduced number of positive cells semanticscholar.org
Liver Murine LPS SepsisAntioxidant Status (SOD, MDA)Increased SOD activity, decreased MDA content semanticscholar.org
Liver Murine LPS SepsisMitochondrial FunctionRestored mitochondrial size and function semanticscholar.org

Reproductive Biology

Improvement of Gamete Cryopreservation Outcomes (e.g., Spermatozoa, Oocytes)

Cryopreservation imposes significant oxidative stress on gametes, leading to reduced viability and function. MitoTEMPO, by targeting the primary site of intracellular ROS production, has emerged as a promising supplement in cryopreservation media for both spermatozoa and oocytes across various species. frontiersin.orgtjhealthsport.orgnih.govmdpi.commdpi.com

In spermatozoa, the addition of MitoTEMPO to freezing extenders has been shown to improve post-thaw quality. Studies on human, bull, tomcat, rabbit, and ram sperm have consistently reported enhanced outcomes. frontiersin.orgtjhealthsport.orgnih.govmdpi.comnih.gov Key improvements include significantly better post-thaw motility (total and progressive), viability, and plasma and acrosome integrity. tjhealthsport.orgnih.govmdpi.comnih.gov Mechanistically, MitoTEMPO preserves mitochondrial membrane potential, which is crucial for generating the ATP needed for sperm motility. tjhealthsport.org It also reduces levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, and minimizes DNA fragmentation and apoptosis-like changes. tjhealthsport.orgmdpi.comnih.gov For instance, in Piedmontese bull semen, supplementation with MitoTEMPO not only improved sperm quality parameters but also increased subsequent cleavage and blastocyst formation rates after in vitro fertilization. nih.govnih.govfrontiersin.org

In the context of oocyte cryopreservation (vitrification), MitoTEMPO has also demonstrated protective effects. Studies on sheep oocytes found that its inclusion in vitrification, thawing, and maturation media enhanced survival rates. mdpi.comnih.gov It helps to attenuate vitrification-induced oxidative stress, rescue mitochondrial dysfunction, and maintain proper spindle structure, which is critical for meiosis. mdpi.comnih.govresearchgate.net

Table 4: Effects of MitoTEMPO on Spermatozoa Cryopreservation
SpeciesParameter ImprovedKey FindingReference
Human Motility, Viability, DNA IntegritySignificant improvement in post-thaw parameters tjhealthsport.orgmdpi.com
Piedmontese Bull Motility, Vitality, Acrosome IntegrityIncreased total motility and vitality at various concentrations nih.govnih.gov
Piedmontese Bull Fertility PotentialIncreased cleavage and blastocyst formation rates post-IVF nih.govnih.govfrontiersin.org
Tomcat (Epididymal) Acrosome IntegritySlight improvement in acrosome integrity frontiersin.org
Rabbit Motility, Viability, Mitochondrial ActivitySignificantly improved total and progressive motility mdpi.com
Ram Motility, Viability, Acrosome IntegrityHigher post-thawing motility and viability tjhealthsport.org

Oocyte Maturation and Viability

MitoTEMPO has been shown to enhance the quality and developmental competence of oocytes during in vitro maturation (IVM), a critical step in many assisted reproductive technologies. mdpi.comnih.govkribb.re.kr Oocytes cultured in vitro are vulnerable to oxidative stress, which can impair their ability to mature properly. nih.gov

In bovine oocytes, supplementing the IVM medium with MitoTEMPO led to a significant increase in the percentage of oocytes successfully reaching the metaphase II (MII) stage. nih.gov This improvement was directly linked to a reduction in intracellular ROS levels. nih.gov The enhanced oocyte quality translated to improved fertilization outcomes. nih.gov Similarly, in porcine oocytes, MitoTEMPO was able to rescue the detrimental effects of environmental toxins like bisphenol A and triclosan (B1682465) by decreasing oxidative stress and restoring meiotic maturation. mdpi.comkribb.re.kr

The benefits of MitoTEMPO are particularly evident in oocytes subjected to vitrification, a process known to induce severe oxidative stress and mitochondrial damage. mdpi.comnih.govresearchgate.net In vitrified sheep oocytes, MitoTEMPO treatment not only improved viability and meiotic resumption but also helped maintain the integrity of the spindle apparatus. mdpi.comnih.gov It effectively rescued mitochondrial dysfunction by recovering respiratory chain activity, which in turn helped regulate intracellular calcium homeostasis and ATP content. mdpi.comnih.govresearchgate.net These findings underscore the crucial role of mitigating mitochondrial-specific oxidative stress to improve oocyte viability and subsequent developmental potential. mdpi.comnih.gov

Table 5: Effects of MitoTEMPO on Oocyte Maturation and Viability
SpeciesExperimental ContextKey OutcomeMechanism/Related FindingReference
Bovine Standard IVMImproved maturation rate (to MII stage)Reduced intracellular ROS levels nih.gov
Bovine Standard IVMImproved fertilization rateAssociated with decreased oxidative stress injury nih.gov
Porcine Toxin-exposed IVM (BPA, TCS)Restored meiotic maturationDecreased oxidative stress and damage mdpi.comkribb.re.kr
Sheep Post-Vitrification IVMImproved oocyte viability and meiosisMaintained spindle structure, rescued mitochondrial dysfunction mdpi.comnih.gov
Sheep Post-Vitrification IVMImproved mitochondrial functionRegulated Ca2+ homeostasis and ATP content mdpi.comnih.govresearchgate.net

Sensory Organ Protection

Noise-Induced Hearing Loss Models

Exposure to excessive noise is a major cause of hearing loss, with mitochondrial damage and the overproduction of reactive oxygen species (ROS) being key underlying factors. nih.govnih.gov Preclinical studies in rat models of noise-induced hearing loss (NIHL) have demonstrated the protective effects of MitoTEMPO.

In one such study, acoustic trauma was shown to induce oxidative damage to mitochondrial DNA (mtDNA), leading to a decrease in mtDNA content, reduced expression of mitochondrial genes, and lower ATP levels in the cochleae of rats. nih.govnih.gov This was accompanied by impaired function of mitochondrial transcription factor A (TFAM), a crucial protein for mtDNA maintenance and transcription. nih.govnih.gov

Systemic administration of MitoTEMPO was found to effectively enter the inner ear and provide significant protection. nih.govnih.govresearchgate.net Treatment with MitoTEMPO alleviated the auditory threshold shifts caused by noise exposure at both 3 and 14 days post-exposure. nih.govresearchgate.netdntb.gov.ua Furthermore, it significantly reduced the loss of outer hair cells (OHCs), damage to cochlear ribbon synapses, and degeneration of auditory nerve fibers. nih.govresearchgate.netdntb.gov.ua Mechanistically, MitoTEMPO was shown to attenuate noise-induced cochlear oxidative stress and mtDNA damage. nih.govresearchgate.netdntb.gov.ua It also improved mitochondrial biogenesis, ATP production, and the interaction between TFAM and mtDNA within the cochlea. nih.govresearchgate.netdntb.gov.ua These findings suggest that MitoTEMPO protects against NIHL by scavenging ROS, thereby preserving mitochondrial function and biogenesis. nih.govnih.gov

ParameterEffect of Noise ExposureEffect of MitoTEMPO Treatment
Auditory ThresholdIncreased (Shift)Significantly Alleviated Shift nih.govresearchgate.netdntb.gov.ua
Outer Hair Cell (OHC) LossIncreasedSignificantly Reduced nih.govresearchgate.netdntb.gov.ua
Cochlear Ribbon Synapse LossIncreasedSignificantly Reduced nih.govresearchgate.netdntb.gov.ua
Auditory Nerve Fiber DegenerationIncreasedSignificantly Reduced nih.govresearchgate.netdntb.gov.ua
Cochlear Oxidative Stress (ROS)IncreasedEffectively Attenuated nih.govresearchgate.netdntb.gov.ua
Mitochondrial DNA (mtDNA) DamageIncreasedEffectively Attenuated nih.govresearchgate.netdntb.gov.ua
Mitochondrial BiogenesisImpairedImproved nih.govresearchgate.netdntb.gov.ua
ATP GenerationDecreasedImproved nih.govresearchgate.netdntb.gov.ua
TFAM-mtDNA InteractionImpairedImproved nih.govresearchgate.netdntb.gov.ua

Musculoskeletal System

Postmenopausal Osteoporosis and Bone Marrow Mesenchymal Stem Cell Senescence

Postmenopausal osteoporosis is characterized by a decline in bone mass, and the senescence of bone marrow mesenchymal stem cells (BMSCs) driven by excessive oxidative stress is a key contributor to this condition. nih.govresearchgate.net Research has highlighted the importance of mitochondrial health in modulating oxidative stress and cellular senescence. nih.govresearchgate.net

In ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, BMSCs exhibited premature senescence linked to both mitochondrial and lysosomal dysfunction. nih.govresearchgate.net Treatment with MitoTEMPO was found to effectively counteract these effects. nih.govresearchgate.net It restored lysosomal function and suppressed the mitochondrial unfolded protein response (UPRmt). nih.govresearchgate.net In vivo experiments confirmed these findings, showing that administration of MitoTEMPO to OVX rats reduced trabecular bone loss. nih.govresearchgate.net Furthermore, it decreased the expression of senescence and stress-related proteins such as p53, HSP60, and CLPP in the trabecular bone of the proximal tibia. nih.govresearchgate.net These results suggest that MitoTEMPO holds promise for mitigating senescence in BMSCs from ovariectomized rats, offering a potential therapeutic avenue for postmenopausal osteoporosis. nih.govresearchgate.net

ModelCell/Tissue TypeKey Findings with MitoTEMPO Treatment
Ovariectomized (OVX) RatsBone Marrow Mesenchymal Stem Cells (BMSCs)Reversed premature senescence nih.govresearchgate.net
Ovariectomized (OVX) RatsBone Marrow Mesenchymal Stem Cells (BMSCs)Reinstated lysosomal functionality nih.govresearchgate.net
Ovariectomized (OVX) RatsBone Marrow Mesenchymal Stem Cells (BMSCs)Suppressed mitochondrial unfolded protein response (UPRmt) nih.govresearchgate.net
Ovariectomized (OVX) RatsTrabecular BoneCurtailed trabecular bone loss nih.govresearchgate.net
Ovariectomized (OVX) RatsTrabecular BoneReduced expression of p53, HSP60, and CLPP nih.govresearchgate.net

Cancer Biology

Inhibition of Cancer Cell Proliferation and Tumor Growth (e.g., Melanoma)

The role of mitochondrial reactive oxygen species (mROS) in cancer is complex. While they can contribute to DNA damage, they are also involved in signaling pathways that promote tumor proliferation and survival. frontiersin.org Targeting mROS with specific antioxidants like MitoTEMPO has been investigated as a potential anticancer strategy. frontiersin.org

In preclinical studies using melanoma models, MitoTEMPO has demonstrated significant anticancer effects. It has been shown to inhibit the growth of melanoma cells, reduce their viability, and induce apoptosis, while notably not affecting non-malignant skin fibroblasts. frontiersin.orgnih.gov In a mouse model of human melanoma, the administration of MitoTEMPO led to a significant attenuation of tumor growth. researchgate.net After nine days of treatment, the difference in tumor size between the MitoTEMPO-treated group and the control group was statistically significant. researchgate.net

However, it is important to note that not all studies have shown a positive effect. One study using mice with BRAF-induced malignant melanoma found that MitoTEMPO did not impact the number of primary tumors or metastases. nih.govresearchgate.net This suggests that the efficacy of MitoTEMPO as a monotherapy may be context-dependent. nih.gov

Modulation of Metabolic Reprogramming in Cancer

Cancer cells undergo significant metabolic reprogramming to support their rapid proliferation and survival. mdpi.comnih.gov This often involves an increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect, and a heightened demand for glutamine to fuel the tricarboxylic acid (TCA) cycle. mdpi.com Mitochondrial ROS play a role in regulating these metabolic processes. nih.gov

Studies have shown that by scavenging mitochondrial superoxide, MitoTEMPO can modulate these metabolic pathways in cancer cells. nih.gov In melanoma cells, treatment with MitoTEMPO was found to inhibit glycolysis. nih.gov This suppression of glycolysis resulted in a significant decrease in cellular adenosine-5'-triphosphate (B57859) (ATP) levels, ultimately leading to cell death. nih.gov The reduction in mROS production in MitoTEMPO-treated melanoma cells also altered cell signaling pathways sensitive to ROS, including Akt, Erk1/2, and HIF1-α. frontiersin.orgnih.gov

In contrast, another study on human malignant melanoma and lung cancer cell lines found that while MitoTEMPO increased the extracellular acidification rate (ECAR), a measure of glycolysis, it did not affect mitochondrial respiration in melanoma cells. nih.gov This highlights the need for further research to fully elucidate the complex effects of MitoTEMPO on cancer metabolism across different cancer types and models.

Cancer ModelKey Findings with MitoTEMPO TreatmentReference
Melanoma Cells (in vitro)Inhibited cell growth, reduced viability, induced apoptosis frontiersin.orgnih.gov
Human Melanoma Xenograft (in vivo)Significantly attenuated tumor growth researchgate.net
BRAF-driven Malignant Melanoma (in vivo)No impact on primary tumors or metastases nih.govresearchgate.net
Melanoma Cells (in vitro)Inhibited glycolysis, decreased cellular ATP nih.gov
Melanoma Cells (in vitro)Altered ROS-sensitive signaling (Akt, Erk1/2, HIF1-α) frontiersin.orgnih.gov
Human Malignant Melanoma Cells (in vitro)Increased extracellular acidification rate (ECAR) nih.gov

Other Preclinical Research Areas

Plant Stress Responses (e.g., Cadmium Toxicity)

In a study utilizing soybean seedlings exposed to cadmium, the application of MitoTEMPO provided significant insights into the mitochondrial contribution to Cd toxicity. nih.gov The exposure to cadmium alone resulted in typical stress markers: a reduction in the length and fresh weight of the roots and an increase in the levels of superoxide anion, hydrogen peroxide, and markers of lipid peroxidation (thiobarbituric reactive substances, TBARS). nih.gov Furthermore, an increase in 8-hydroxyguanosine (B14389) (8-OHG), a marker for RNA oxidation, was observed in the roots of seedlings treated with cadmium. nih.gov

The introduction of MitoTEMPO had notable effects. It influenced the uptake of cadmium in a dose-dependent manner, suggesting that mitochondrial ROS are involved in regulating metal uptake. nih.gov Crucially, MitoTEMPO treatment diminished the cadmium-induced increase in superoxide anion levels and lipid peroxidation. nih.gov This indicates that a significant portion of the oxidative damage caused by cadmium originates from the mitochondria. While MitoTEMPO also caused a decrease in the elevated 8-OHG levels, the change was not statistically significant in this particular study. nih.gov These findings underscore the importance of mitochondria as a primary source of ROS during cadmium-induced stress in plants and highlight the potential of targeting this organelle to alleviate heavy metal toxicity. nih.gov

Table 1: Effects of MitoTEMPO on Soybean Seedlings under Cadmium Stress

Parameter Effect of Cadmium (Cd) Exposure Effect of Co-treatment with MitoTEMPO Reference
Root Length & Fresh Weight Decreased Not specified nih.gov
Superoxide Anion Increased Diminished Cd-induced increase nih.gov
Hydrogen Peroxide Increased Not specified nih.gov
Lipid Peroxidation (TBARS) Increased Diminished Cd-induced increase nih.gov
RNA Oxidation (8-OHG) Increased Trend towards decrease (not statistically significant) nih.gov

| Cadmium Uptake | N/A | Modified in a dose-dependent manner | nih.gov |

Platelet Function and Apoptosis (e.g., Hyperthermia-Induced)

MitoTEMPO (hydrate) has been utilized as a critical tool to investigate the molecular mechanisms underlying platelet damage under specific stress conditions, such as hyperthermia. Hyperthermic therapy, sometimes used in cancer treatment, can lead to side effects like thrombocytopenia (a low platelet count), but the underlying cause has been unclear. nih.gov Research has pointed towards hyperthermia-induced platelet apoptosis as a contributing factor. nih.govresearchgate.net

Studies have demonstrated that exposing human platelets to hyperthermic conditions (e.g., 40°C or 42°C) induces a time-dependent increase in both intracellular and mitochondrial ROS. nih.govresearchgate.net The use of MitoTEMPO, a mitochondria-targeted ROS scavenger, successfully blocked this generation of ROS from the mitochondria. nih.govresearchgate.net In contrast, inhibitors of other potential ROS sources like NADPH oxidase or nitric oxide synthase did not prevent the ROS increase, pinpointing mitochondria as the primary source in this context. nih.govresearchgate.net

The functional consequences of this mitochondrial ROS production are significant. Hyperthermia was shown to trigger platelet apoptosis, evidenced by markers like cardiolipin (B10847521) peroxidation, and to impair platelet function, including aggregation and adhesion. nih.govresearchgate.net Treatment with MitoTEMPO inhibited these hyperthermia-induced effects, preventing apoptosis and ameliorating the impairment of platelet function. nih.govresearchgate.net Further investigation revealed that hyperthermia decreased the protein levels and enzymatic activity of manganese superoxide dismutase (MnSOD), a key mitochondrial antioxidant enzyme. nih.govresearchgate.net This reduction in MnSOD activity likely contributes to the enhanced mitochondrial ROS levels. nih.govresearchgate.net These findings collectively establish a pivotal role for mitochondrial ROS in hyperthermia-induced platelet apoptosis and functional decline. nih.govresearchgate.net

Table 2: Impact of MitoTEMPO on Hyperthermia-Induced Effects in Platelets

Parameter Effect of Hyperthermia Effect of MitoTEMPO Treatment Reference
Intracellular & Mitochondrial ROS Increased Blocked generation nih.govresearchgate.net
Malonyldialdehyde Production Increased Inhibited nih.govresearchgate.net
Cardiolipin Peroxidation Increased Inhibited nih.govresearchgate.net
Platelet Apoptosis Increased Inhibited nih.govresearchgate.net
Platelet Aggregation & Adhesion Impaired Ameliorated impairment nih.govresearchgate.net

| MnSOD Protein Levels & Activity | Decreased | Not specified | nih.govresearchgate.net |

Stem Cell Vitality and Resistance to Oxidative Stress

The therapeutic potential of stem cells can be compromised by oxidative stress encountered in damaged or hypoxic tissues following transplantation. nih.govthno.org MitoTEMPO (hydrate) is being explored in preclinical models to enhance stem cell survival and function by specifically targeting mitochondrial oxidative stress. nih.govthno.orgnih.gov

In one study, human adipose-derived mesenchymal stem cells (MSCs) were exposed to Antimycin A to induce mitochondrial oxidative stress. nih.gov This exposure led to reduced cell viability. nih.gov However, treatment with MitoTEMPO was found to alleviate the damage by directly scavenging free radicals and by upregulating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is crucial for managing oxidative stress. nih.gov This suggests that MitoTEMPO can invigorate stem cells, making them more resistant to apoptosis induced by oxidative stress. nih.gov

Another line of research investigated the survival of transplanted MSCs in a mouse model of kidney ischemia/reperfusion injury. thno.org Oxidative stress in the injured tissue led to mitochondrial ROS bursts in the transplanted MSCs, which impaired mitochondrial function and promoted cell senescence and death. thno.org Co-administration of MitoTEMPO with the MSCs improved their local retention and survival at the injury site by scavenging the excess mitochondrial ROS. thno.org This study identified a critical "mitochondria-paraspeckle axis" that regulates MSC survival under oxidative stress, which can be positively modulated by MitoTEMPO. thno.org

Furthermore, in a model of postmenopausal osteoporosis using ovariectomized rats, senescence in bone marrow MSCs, driven by excessive oxidative stress, was identified as a key factor. nih.gov Treatment with MitoTEMPO was shown to alleviate this senescence, suggesting its potential as a therapeutic agent to counteract the age-related decline in stem cell function. nih.gov

Table 3: Effects of MitoTEMPO on Stem Cells under Oxidative Stress

Model System Stressor Key Findings with MitoTEMPO Proposed Mechanism Reference
Human Adipose-Derived MSCs Antimycin A Alleviated damage, increased resistance to apoptosis Direct ROS scavenging, upregulation of Nrf2 pathway nih.gov
Mouse Model of Kidney I/R Injury Ischemia/Reperfusion Improved local retention and survival of transplanted MSCs Attenuated mtROS bursts, protected mitochondria-paraspeckle axis thno.org

| Ovariectomized Rat BMSCs | Estrogen Deficiency | Alleviated cellular senescence | Mitigated heightened ROS levels, restored lysosomal function | nih.gov |

Peripheral Nerve Injury Models

Peripheral nerve injuries often lead to significant and long-lasting functional deficits. nih.gov Research into new therapeutic strategies has included the evaluation of mitochondria-targeted antioxidants like MitoTEMPO (hydrate) for their potential to mitigate the damage and improve recovery. The focus is on reducing the impact of reactive oxygen species, which are associated with the pathology of nerve damage. nih.govnih.gov

A study using a rat sciatic nerve crush injury model—a common representation of mechanical nerve trauma—investigated the effects of MitoTEMPO. nih.govnih.gov The research compared the outcomes when MitoTEMPO was administered either before the injury (protective) or after the injury (therapeutic). The study employed comprehensive electrophysiological analysis, including nerve conduction parameters and nerve excitability, to assess nerve function. nih.gov

The results indicated that the crush injury caused significant negative alterations in nerve excitability and conduction velocity. nih.gov While both protective and therapeutic administration of MitoTEMPO were assessed, the study concluded that postoperative (therapeutic) MitoTEMPO administration showed promising results in lessening the harmful effects of the nerve crush injury. nih.gov Specifically, compared to the untreated injury group, the therapeutic MitoTEMPO group showed improvements in parameters like compound action potential (CAP) area and velocity. nih.gov Although the treatment did not completely restore nerve function to the levels of the uninjured control group, the findings highlight the potential of MitoTEMPO to support functional recovery after peripheral nerve damage by mitigating mitochondrial oxidative stress. nih.govnih.gov

Table 4: Effects of Therapeutic MitoTEMPO in a Rat Sciatic Nerve Crush Injury Model

Electrophysiological Parameter Effect of Crush Injury (CI) Effect of Therapeutic MitoTEMPO (MiT) Reference
Nerve Conduction Velocity Reduced Improved compared to CI group nih.gov
Compound Action Potential (CAP) Area Diminished Higher than CI group nih.gov
Compound Action Potential (CAP) Velocity Lowered Higher than CI group nih.gov

| Maximum Depolarization | Markedly Lowered | Not specified | nih.gov |


Advanced Methodological Approaches in Mitotempo Hydrate Research

In Vitro Cellular Models and Primary Cell Cultures

MitoTEMPO (hydrate) is extensively studied across a diverse range of in vitro cellular models and primary cell cultures to investigate its protective effects against mitochondrial oxidative stress. In the realm of neurodegenerative diseases, primary cultured mouse neurons are utilized to demonstrate MitoTEMPO's ability to counteract the toxic effects of amyloid beta (Aβ), a key pathological hallmark of Alzheimer's disease. nih.gov Research in this model has shown that MitoTEMPO suppresses Aβ-induced mitochondrial superoxide (B77818) production and subsequent neuronal lipid oxidation. nih.gov

Cardiovascular research frequently employs cardiomyocytes isolated from animal models, such as aged rats, to study the effects of MitoTEMPO on cardiac health. mdpi.com In these primary cells, MitoTEMPO has been shown to decrease mitochondrial superoxide anion levels, improve mitochondrial structure, and reduce markers of apoptosis. mdpi.com Furthermore, studies on adipose-derived stem cells (ADSCs) from diabetic mice have revealed that treatment with MitoTEMPO enhances cell proliferation and proangiogenic potential, effects not observed with the non-targeted antioxidant, TEMPO. mdpi.com

The human hepatoblastoma cell line, HepG2, serves as a valuable in vitro model for studying drug-induced liver injury. mdpi.com In studies investigating acetaminophen (B1664979) (APAP) toxicity, MitoTEMPO has been shown to attenuate cytotoxicity in a 3D culture of HepG2 cells. mdpi.com Additionally, various cancer cell lines, such as the human osteosarcoma cell line MG63 and T-cell acute lymphoblastic leukemia (T-ALL) cell lines like Jurkat and MOLT-4, are used to explore the role of mitochondrial reactive oxygen species (ROS) in cancer biology and the potential therapeutic effects of MitoTEMPO. nih.govresearchgate.net In these models, MitoTEMPO is used to probe the consequences of reducing mitochondrial ROS on cell viability and apoptosis. nih.govresearchgate.net

Other specialized cell types are also employed in MitoTEMPO research. For instance, the spermatocyte cell line GC2 is used as an in vitro model to investigate methotrexate-induced reproductive toxicity, where MitoTEMPO can be used to assess the role of ROS. researchgate.net Renal tubular cell lines and primary cultured tubular cells are instrumental in studying kidney injury, such as that induced by the chemotherapeutic agent 5-fluorouracil. researchgate.netfrontiersin.org In these models, MitoTEMPO helps to elucidate the protective mechanisms against renal toxicity mediated by mitochondrial oxidative stress. researchgate.net The human monocytic cell line THP-1 is utilized in immunological studies to examine inflammatory responses, where MitoTEMPO has been shown to inhibit the production of inflammatory cytokines. biocompare.com

The following table summarizes various in vitro models used in MitoTEMPO research and the key findings.

Cell Type/ModelApplicationKey Findings with MitoTEMPO
Primary Cultured Mouse NeuronsAlzheimer's DiseaseSuppresses amyloid beta-induced mitochondrial superoxide production and lipid oxidation. nih.gov
Isolated Cardiomyocytes (aged rats)Cardiovascular AgingDecreases mitochondrial superoxide, improves mitochondrial structure, and reduces apoptosis. mdpi.com
Adipose-Derived Stem Cells (diabetic mice)DiabetesImproves cell proliferation and proangiogenic potential. mdpi.com
HepG2 (human hepatoblastoma)Drug-Induced Liver InjuryAttenuates acetaminophen-induced cytotoxicity. mdpi.com
Jurkat and MOLT-4 (T-ALL)Cancer BiologyIn combination with complex I inhibitors, reduces cell proliferation. nih.gov
MG63 (human osteosarcoma)Cancer BiologyReverses mitochondrial ROS accumulation and apoptosis induced by piscidin-1. researchgate.net
GC2 (spermatocyte cell line)Reproductive ToxicologyUsed to study the role of ROS in methotrexate-induced toxicity. researchgate.net
Renal Tubular CellsKidney InjuryProtects against 5-fluorouracil-induced renal injury. researchgate.net
THP-1 (human monocytic cell line)InflammationInhibits LPS-induced production of inflammatory cytokines. biocompare.com

Ex Vivo Tissue Analysis and Organ Perfusion Systems

Ex vivo tissue analysis and organ perfusion systems represent a critical intermediate step between in vitro cell culture experiments and in vivo animal studies in MitoTEMPO research. These methodologies allow for the investigation of MitoTEMPO's effects in the context of an intact organ or tissue, while maintaining control over experimental conditions. A common application is the use of isolated heart perfusion systems to study cardiac function and pathology. For example, hearts isolated from animal models can be perfused with solutions containing MitoTEMPO to assess its impact on myocardial dysfunction.

Organ perfusion systems, such as the Universal Perfusion System (UP-100) and the PerLife® system, are designed to maintain the viability and function of isolated organs like the liver, kidney, and heart for experimental studies. aferetica.comharvardapparatus.com These systems allow for the controlled delivery of oxygenated and nutrient-rich perfusate, and can be adapted for the administration of pharmacological agents like MitoTEMPO. harvardapparatus.com This enables researchers to investigate the direct effects of MitoTEMPO on organ physiology and pathophysiology, such as ischemia-reperfusion injury or drug-induced toxicity, in a setting that closely mimics the in vivo environment but without systemic influences.

Furthermore, ex vivo analysis of tissues from animals treated with MitoTEMPO provides valuable insights into its biodistribution and efficacy. For example, following systemic administration in a rat model of endotoxemia, liver tissue can be excised and analyzed for markers of oxidative stress and inflammation to determine the local effects of MitoTEMPO within the organ. nih.gov Similarly, in studies of noise-induced hearing loss, the cochleae from treated animals can be dissected and analyzed to measure levels of oxidative damage and mitochondrial function. nih.govresearchgate.net These ex vivo tissue analyses are crucial for correlating systemic administration of MitoTEMPO with its effects at the target site.

Biochemical and Spectrophotometric Assays for Reactive Oxygen Species

The investigation of MitoTEMPO's efficacy relies heavily on a variety of biochemical and spectrophotometric assays to quantify reactive oxygen species (ROS) and assess oxidative damage. These assays are fundamental in demonstrating the antioxidant properties of MitoTEMPO in diverse experimental models.

Quantification of Superoxide and Hydrogen Peroxide Production

A primary function of MitoTEMPO is the scavenging of mitochondrial superoxide. frontiersin.org Therefore, accurate quantification of superoxide and its dismutation product, hydrogen peroxide, is crucial in research involving this compound.

Several fluorescent probes are commonly used for this purpose. MitoSOX™ Red is a widely employed fluorescent dye that specifically targets mitochondria and is oxidized by superoxide to produce a red fluorescent signal. medchemexpress.complos.org This allows for the specific measurement of mitochondrial superoxide production. Dihydroethidium (B1670597) (DHE) is another fluorescent dye used to detect superoxide levels within cells and tissues. nih.govfrontiersin.org Upon oxidation by superoxide, DHE is converted to 2-hydroxyethidium, which emits a measurable fluorescence. nih.gov

For the quantification of hydrogen peroxide, the Amplex™ Red-horseradish peroxidase system is a frequently used method. ahajournals.org In this assay, Amplex™ Red, in the presence of horseradish peroxidase, reacts with hydrogen peroxide to produce the highly fluorescent compound resorufin. ahajournals.org This allows for the sensitive detection of hydrogen peroxide released from isolated mitochondria or cells. ahajournals.org Another probe, 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA), is used as a general indicator of cellular ROS, including hydrogen peroxide. researchgate.netmdpi.com After being deacetylated by cellular esterases to DCFH, it is oxidized by ROS to the fluorescent compound dichlorofluorescein (DCF). biocompare.com

The following table summarizes the common probes used to quantify superoxide and hydrogen peroxide in MitoTEMPO research.

AnalyteAssay/ProbePrinciple
Mitochondrial SuperoxideMitoSOX™ RedFluorescent dye oxidized by superoxide in mitochondria, emitting red fluorescence. medchemexpress.complos.org
SuperoxideDihydroethidium (DHE)Fluorescent dye oxidized by superoxide to 2-hydroxyethidium, which emits fluorescence. nih.govfrontiersin.org
Hydrogen PeroxideAmplex™ Red AssayAmplex™ Red reacts with H₂O₂ in the presence of HRP to produce fluorescent resorufin. ahajournals.org
General ROS (including H₂O₂)DCFH-DAOxidized by ROS to the fluorescent compound DCF. biocompare.comresearchgate.net

Assessment of Oxidative Damage Markers (e.g., Lipid Peroxidation, Protein Carbonylation, DNA Oxidation)

The overproduction of ROS can lead to oxidative damage to cellular macromolecules, including lipids, proteins, and DNA. MitoTEMPO research often involves the measurement of specific markers of this damage to assess the compound's protective effects.

Lipid Peroxidation: This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids in cell membranes. A common method to assess lipid peroxidation is the measurement of thiobarbituric acid reactive substances (TBARS), which quantifies malondialdehyde (MDA), a major product of lipid peroxidation. mdpi.complos.org Another marker is 4-hydroxynonenal (B163490) (4-HNE), a cytotoxic aldehyde produced from the oxidation of polyunsaturated fatty acids. nih.govfrontiersin.org The peroxidation of cardiolipin (B10847521), a phospholipid unique to the inner mitochondrial membrane, can be determined using the fluorescent probe 10-N-nonyl acridine (B1665455) orange (NAO). plos.org

Protein Carbonylation: This refers to the irreversible oxidative modification of protein side chains. The level of protein carbonylation is a widely used biomarker of oxidative stress. researchgate.net It is typically measured by derivatizing the carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which can then be detected immunochemically using an anti-DNPH antibody (Western blot) or spectrophotometrically. mdpi.comahajournals.orgviamedica.pl

DNA Oxidation: ROS can also damage nucleic acids, leading to mutations and cellular dysfunction. A key marker of oxidative DNA damage is the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) or its ribonucleoside counterpart, 8-hydroxyguanosine (B14389) (8-OHG). mdpi.comnih.gov These oxidized guanine (B1146940) species can be measured in DNA or RNA isolated from cells or tissues using techniques such as ELISA or immunohistochemistry. mdpi.comresearchgate.net

The table below provides a summary of the markers used to assess oxidative damage in studies involving MitoTEMPO.

Type of DamageMarkerMethod of Detection
Lipid PeroxidationThiobarbituric Acid Reactive Substances (TBARS) / Malondialdehyde (MDA)Spectrophotometric assay with thiobarbituric acid. mdpi.complos.org
Lipid Peroxidation4-Hydroxynonenal (4-HNE)Immunohistochemistry or immunoblotting with specific antibodies. nih.govfrontiersin.org
Lipid PeroxidationCardiolipin PeroxidationFlow cytometry or fluorescence microscopy using the probe 10-N-nonyl acridine orange (NAO). plos.org
Protein CarbonylationProtein CarbonylsSpectrophotometric or immunochemical (Western blot) detection after derivatization with DNPH. mdpi.comahajournals.org
DNA/RNA Oxidation8-hydroxy-2'-deoxyguanosine (8-OHdG) / 8-hydroxyguanosine (8-OHG)ELISA or immunohistochemistry with specific antibodies. mdpi.comnih.gov

Mitochondrial Function Assessment Techniques

Assessing mitochondrial function is paramount in MitoTEMPO research, as the compound is specifically designed to target and protect these organelles. Various techniques are employed to evaluate different aspects of mitochondrial bioenergetics and integrity.

High-Resolution Respirometry

High-resolution respirometry is a sophisticated technique used to measure the oxygen consumption rate of isolated mitochondria, cultured cells, or permeabilized tissues with high precision. This method allows for the detailed characterization of the different components of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) system. By using a variety of substrates, inhibitors, and uncouplers, researchers can pinpoint specific defects in mitochondrial respiration.

In the context of MitoTEMPO research, high-resolution respirometry is employed to determine if the compound can preserve or restore mitochondrial respiratory function in the face of oxidative stress. For example, studies have used this technique to show that MitoTEMPO treatment can improve mitochondrial respiration capacity in failing hearts. ahajournals.org It can also be used to assess the impact of various pathological conditions on mitochondrial oxygen consumption and whether MitoTEMPO can mitigate these effects. While direct mentions of high-resolution respirometry in the provided search results are limited, the assessment of mitochondrial respiration is a key component of the research. For example, studies have noted decreased FAD-linked respiration in mouse models of Barth syndrome, a condition where targeting mitochondrial oxidants with MitoTEMPO has shown therapeutic potential. biorxiv.org The measurement of ATP production, which is directly linked to oxidative phosphorylation, is also a common endpoint in studies evaluating the effects of MitoTEMPO on mitochondrial bioenergetics. nih.govmdpi.com

Flow Cytometry and Fluorescent Probes for Mitochondrial Parameters

Flow cytometry, in conjunction with specific fluorescent probes, is a powerful technique for assessing various mitochondrial parameters in response to MitoTEMPO treatment. This methodology allows for the high-throughput analysis of individual cells, providing quantitative data on mitochondrial health and function.

One of the key applications is the measurement of mitochondrial reactive oxygen species (mROS) . Probes like MitoSOX Red are commonly used to specifically detect mitochondrial superoxide. In various studies, flow cytometry has demonstrated that MitoTEMPO effectively reduces mROS levels. For instance, in septic serum-induced conditions, MitoTEMPO was shown to decrease mROS production (p<0.001). nih.gov Similarly, in models of noise-induced hearing loss and amyotrophic lateral sclerosis, MitoTEMPO treatment significantly attenuated the increase in mitochondrial superoxide. ahajournals.org In cultured renal proximal tubular epithelial cells, MitoTEMPO decreased septic serum-induced mROS (p<0.001) and also blunted the increase in ROS production when added after the septic insult. ucl.ac.uk

Another critical parameter evaluated using flow cytometry is the mitochondrial membrane potential (ΔΨm) , an indicator of mitochondrial energization and health. Fluorescent dyes such as JC-1 are utilized for this purpose, which exhibit a potential-dependent shift in fluorescence emission from green to red. A decrease in the red/green fluorescence ratio signifies mitochondrial depolarization. Research has shown that MitoTEMPO can preserve or restore ΔΨm in various cell types. In vitrified sheep oocytes, MitoTEMPO treatment reversed the vitrification-induced reduction in the red-to-green fluorescence ratio, indicating a restoration of ΔΨm. mdpi.com In renal proximal tubular epithelial cells exposed to septic serum, MitoTEMPO maintained a normal mitochondrial membrane potential (p<0.001). nih.govucl.ac.uk Furthermore, in primary cultured mouse neurons, MitoTEMPO preserved the mitochondrial membrane potential against amyloid-beta toxicity. nih.gov The use of MitoTEMPO in cryopreservation of bovine sperm also resulted in a higher mitochondrial membrane potential. researchgate.netfrontiersin.org

Flow cytometry is also employed to assess apoptosis , where probes like Annexin V are used to detect early apoptotic cells. In a study on ATP depletion-recovery injury, MitoTEMPO was found to significantly reduce the percentage of Annexin V positive cells, indicating a decrease in apoptosis. nih.gov

The following table summarizes the use of flow cytometry and fluorescent probes in MitoTEMPO research:

Parameter MeasuredFluorescent Probe UsedCell/Tissue ModelKey Finding with MitoTEMPO
Mitochondrial SuperoxideMitoSOX RedPeritoneal immune cells, CardiomyocytesDecreased production. nih.govahajournals.org
Mitochondrial Membrane Potential (ΔΨm)JC-1Sheep oocytes, Renal epithelial cells, Neurons, Bovine spermMaintained or restored potential. nih.govucl.ac.ukmdpi.comnih.govresearchgate.netfrontiersin.org
ApoptosisAnnexin VProximal tubular epithelial cellsReduced number of apoptotic cells. nih.gov

ATP Content Measurement

The measurement of adenosine (B11128) triphosphate (ATP) content is a crucial method for evaluating the impact of MitoTEMPO on cellular energy metabolism, as mitochondria are the primary sites of ATP synthesis through oxidative phosphorylation. Various research studies have utilized ATP bioluminescence assays to quantify cellular ATP levels.

In models of cellular stress and disease where ATP production is compromised, MitoTEMPO has often been shown to have a restorative effect. For example, in primary cultured mouse neurons exposed to amyloid-beta, which is known to impair mitochondrial function, treatment with MitoTEMPO preserved ATP production. nih.gov Similarly, in oxalate-induced injury in NRK-52E renal epithelial cells, which caused a significant decrease in ATP levels, pretreatment with MitoTEMPO led to a significant increase in ATP content compared to the oxalate-treated group. researchgate.netnih.gov Vitrification of sheep oocytes also resulted in a significant reduction in ATP content, and this decrease was reversed by the addition of MitoTEMPO to the maturation medium. mdpi.com In studies on noise-induced hearing loss, MitoTEMPO treatment helped maintain ATP production in the cochlea after acoustic trauma. nih.gov

Conversely, in some cancer cell models, MitoTEMPO has been observed to decrease ATP levels, which can contribute to its anti-proliferative effects. For instance, in B16-F0 mouse melanoma cells, MitoTEMPO was shown to reduce the level of ATP. frontiersin.org

The method for ATP measurement typically involves lysing the cells or homogenizing tissues to release the intracellular ATP. The ATP content is then quantified using a luciferin-luciferase bioluminescence assay, where the light output is proportional to the ATP concentration. The results are often normalized to the total protein content or cell number to ensure accurate comparisons between different treatment groups. For instance, in a study on hypoglycemia-induced cognitive dysfunction, ATP levels in mouse brain tissue were measured using an enhanced ATP assay kit after homogenization and centrifugation. researchgate.net

The table below presents a summary of research findings on the effect of MitoTEMPO on ATP content:

Cell/Tissue ModelConditionEffect of MitoTEMPO on ATP Levels
Primary Cultured Mouse NeuronsAmyloid-beta toxicityPreserved ATP production. nih.govmdpi.com
NRK-52E Renal CellsOxalate-induced injuryIncreased ATP levels. researchgate.netnih.gov
Sheep OocytesVitrificationReversed the decrease in ATP content. mdpi.com
Mouse CochleaNoise-induced hearing lossMaintained ATP production. nih.gov
B16-F0 Melanoma CellsCancer modelReduced ATP levels. frontiersin.org
Porcine EmbryosIn vitro cultureLower ATP production in G2 embryos compared to G1. publish.csiro.aunih.gov

Molecular Biology Techniques

Gene Expression Analysis (e.g., qPCR)

Quantitative polymerase chain reaction (qPCR) is a widely used technique in MitoTEMPO research to investigate its effects on the expression of specific genes at the messenger RNA (mRNA) level. This method allows for the precise quantification of changes in gene transcription in response to MitoTEMPO treatment under various experimental conditions.

A significant area of focus for gene expression analysis in MitoTEMPO studies is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway , a key regulator of antioxidant defense. In a model of burn injury-induced cardiac dysfunction, qPCR analysis revealed that burn injury decreased the mRNA levels of Nrf2 and its downstream antioxidant genes, including HO-1, NQO1, and GCLC. nih.gov Treatment with MitoTEMPO resulted in significantly higher or equal mRNA levels of these genes compared to the sham control, suggesting that MitoTEMPO modulates the Nrf2-ARE-ROS axis. nih.gov In another study on iron-induced oxidative stress, qPCR showed that MitoTEMPO blocked the iron-induced upregulation of Bmp6 and Hmox1 expression in the liver. researchgate.net

MitoTEMPO's influence on the expression of genes related to inflammation has also been a subject of investigation. In a study using a lipopolysaccharide (LPS) challenge to induce an inflammatory response, qPCR analysis of liver homogenates showed that MitoTEMPO treatment decreased the mean values of iNOS and IL-6 mRNA expression. mdpi.comnih.gov In macrophages with accumulated cholesterol, MitoTEMPO was shown to partially contribute to the suppression of LPS-induced inflammatory gene expression. researchgate.net

Furthermore, qPCR has been employed to study the effect of MitoTEMPO on genes involved in mitochondrial DNA (mtDNA) replication and expression . In the burn injury model, MitoTEMPO administration was found to reverse the burn-induced changes in mitochondrial DNA encoded gene expression to sham levels. nih.gov

The general workflow for qPCR analysis in these studies involves the isolation of total RNA from cells or tissues, followed by reverse transcription to synthesize complementary DNA (cDNA). This cDNA then serves as the template for the qPCR reaction, using gene-specific primers to amplify the target genes. The expression levels are typically normalized to one or more housekeeping genes to control for variations in RNA input and reverse transcription efficiency.

The following table summarizes key findings from gene expression analysis in MitoTEMPO research:

Gene/Pathway InvestigatedExperimental ModelKey Findings with MitoTEMPO (qPCR)
Nrf2 and downstream genes (HO-1, NQO1, GCLC)Burn injury-induced cardiac dysfunctionMaintained or increased mRNA levels. nih.gov
Bmp6, Hmox1Iron-induced oxidative stressBlocked iron-induced upregulation. researchgate.net
Inflammatory genes (iNOS, IL-6)LPS-induced inflammationDecreased mRNA expression. mdpi.comnih.gov
Mitochondrial DNA encoded genesBurn injury-induced cardiac dysfunctionRestored expression to sham levels. nih.gov
Inflammatory genesCholesterol-loaded macrophagesPartially suppressed LPS-induced expression. researchgate.net

Protein Expression Analysis (e.g., Western Blot, Immunohistochemistry)

Protein expression analysis techniques, such as Western Blot and immunohistochemistry, are fundamental in elucidating the molecular mechanisms of MitoTEMPO's action by quantifying changes in the levels of specific proteins.

Western Blot analysis allows for the detection and quantification of specific proteins in a sample. In MitoTEMPO research, this technique has been instrumental in examining the compound's effects on various signaling pathways and protein markers. For example, in a study on glutamate-induced cytotoxicity in neuroblastoma cells, Western blot analysis revealed that MitoTEMPO treatment led to increased phosphorylation of PI3K, Akt, and mTOR, suggesting activation of this pro-survival pathway. nih.gov In the same study, MitoTEMPO also altered the expression of autophagy markers, decreasing the ratio of LC3-II to LC3-I and the levels of p62. nih.gov

Furthermore, Western blot has been used to assess the impact of MitoTEMPO on proteins involved in mitochondrial dynamics and oxidative stress. In a model of acute spinal cord injury, Western blot analysis showed elevated levels of dynamin-related protein 1 (DRP1), a protein involved in mitochondrial fission, which was reversed by MitoTEMPO treatment. nih.gov In a study on acetaminophen-induced hepatotoxicity, MitoTEMPO did not suppress the APAP-induced expression of p-JNK. nih.gov In research on ozone-induced lung inflammation, MitoTEMPO treatment inhibited the expression of mitochondrial complex II and IV. researchgate.net

Immunohistochemistry (IHC) provides spatial information about protein expression within tissues. This technique has been used to visualize and quantify the effects of MitoTEMPO in situ. For instance, in a study on 5-fluorouracil-induced cardiotoxicity, IHC revealed that MitoTEMPO co-treatment resulted in lower expression of 8-OHdG, a marker of oxidative DNA damage, in cardiac tissue. nih.gov In a model of sepsis-induced liver injury, immunofluorescence, a similar technique, showed that MitoTEMPO pretreatment reduced the expression levels of caspase-1. semanticscholar.org

The following table summarizes key findings from protein expression analyses in MitoTEMPO research:

Protein/Pathway AnalyzedTechniqueExperimental ModelKey Findings with MitoTEMPO
PI3K/Akt/mTOR pathwayWestern BlotGlutamate-induced neurotoxicityIncreased phosphorylation of PI3K, Akt, mTOR. nih.gov
Autophagy markers (LC3, p62)Western BlotGlutamate-induced neurotoxicityDecreased LC3-II/LC3-I ratio and p62 levels. nih.gov
Dynamin-related protein 1 (DRP1)Western BlotAcute spinal cord injuryReversed the SCI-induced increase in DRP1. nih.gov
8-OHdG (oxidative DNA damage)Immunohistochemistry5-fluorouracil-induced cardiotoxicityDecreased expression in cardiac tissue. nih.gov
Caspase-1ImmunofluorescenceSepsis-induced liver injuryReduced expression levels. semanticscholar.org
Mitochondrial OXPHOS complexesWestern BlotOzone-induced lung inflammationInhibited expression of complex II and IV. researchgate.net
SOD2 acetylationWestern BlotTitanium ion exposureNo effect on SOD2 protein expression. spandidos-publications.com

Microscopy Techniques for Morphological Analysis (e.g., Electron Microscopy, Confocal Microscopy)

Microscopy techniques are indispensable for visualizing the effects of MitoTEMPO on the morphology and ultrastructure of cells and organelles, particularly mitochondria.

Electron Microscopy (EM) , with its high resolution, allows for detailed examination of mitochondrial ultrastructure. Transmission electron microscopy (TEM) has been used to show that MitoTEMPO can preserve mitochondrial integrity in various pathological conditions. In a mouse model of high-fat diet-induced cardiac dysfunction, TEM images revealed that MitoTEMPO treatment preserved mitochondrial ultrastructure. researchgate.net Similarly, in a model of acute spinal cord injury, TEM showed that mitochondria from injured mice developed large electron-dense inclusions and disrupted cristae, while MitoTEMPO treatment dramatically reduced these abnormalities and appeared to restore normal cristae morphology. nih.gov In cardiomyocytes from aged rats, MitoTEMPO improved the mitochondrial ultrastructure. mdpi.com Research on intestinal epithelial cells with a deletion of the Phb1 gene showed that MitoTEMPO ameliorated mitochondrial ultrastructural abnormalities. researchgate.net

Confocal Microscopy is another powerful tool used in MitoTEMPO research, often in conjunction with fluorescent probes, to visualize mitochondrial distribution, morphology, and function in living or fixed cells. For example, confocal microscopy with MitoSOX Red has been used to show a decrease in mitochondrial superoxide levels in cardiomyocytes after MitoTEMPO treatment. ahajournals.org In a study on renal dysfunction, dual-photon beam confocal microscopy was utilized with mitochondrial dyes to observe temporal changes in mitochondrial function in kidney tissue slices, demonstrating that MitoTEMPO prevented changes in mitochondrial membrane potential and NADH redox state. ucl.ac.uk Confocal microscopy has also been used to assess mitochondrial distribution. In vitrified sheep oocytes, MitoTEMPO was shown to improve the abnormal distribution of mitochondria. mdpi.com

The following table summarizes the application of microscopy techniques in MitoTEMPO research:

Microscopy TechniqueApplicationExperimental ModelKey Morphological Findings with MitoTEMPO
Transmission Electron Microscopy (TEM)Mitochondrial ultrastructureHigh-fat diet-induced cardiac dysfunctionPreserved mitochondrial ultrastructure. researchgate.net
Transmission Electron Microscopy (TEM)Mitochondrial morphologyAcute spinal cord injuryReduced electron-dense inclusions, restored cristae. nih.gov
Transmission Electron Microscopy (TEM)Mitochondrial ultrastructureAged rat cardiomyocytesImproved mitochondrial ultrastructure. mdpi.com
Transmission Electron Microscopy (TEM)Mitochondrial morphologyIntestinal epithelial cells (Phb1 deletion)Ameliorated ultrastructural abnormalities. researchgate.net
Confocal MicroscopyMitochondrial superoxide levelsCardiomyocytesDecreased MitoSOX fluorescence. ahajournals.org
Confocal MicroscopyMitochondrial functionRenal tissue slicesMaintained mitochondrial membrane potential and NADH redox state. ucl.ac.uk
Confocal MicroscopyMitochondrial distributionVitrified sheep oocytesImproved mitochondrial distribution. mdpi.com

Electrophysiological Measurements in Neuronal Models

While direct electrophysiological measurements specifically investigating the effects of MitoTEMPO are not extensively detailed in the provided search results, the research on its neuroprotective effects in neuronal models strongly implies an impact on neuronal electrical activity. The preservation of mitochondrial function, as demonstrated by maintained ATP levels and mitochondrial membrane potential, is crucial for normal neuronal firing and synaptic transmission, which are energetically demanding processes. nih.gov

For instance, in primary cultured mouse neurons, MitoTEMPO protected against amyloid-beta toxicity by preserving mitochondrial bioenergetics, including ATP production and mitochondrial membrane potential. nih.gov The disruption of these fundamental mitochondrial functions by amyloid-beta would inevitably lead to impaired electrophysiological properties, such as altered resting membrane potential, action potential firing, and synaptic plasticity. By mitigating this mitochondrial dysfunction, MitoTEMPO would be expected to help maintain normal neuronal electrical behavior.

In a study on glutamate-induced cytotoxicity in SH-SY5Y neuroblastoma cells, a model for excitotoxicity, MitoTEMPO demonstrated protective effects. nih.gov Excitotoxicity is characterized by excessive neuronal depolarization and calcium influx, leading to cell death. The ability of MitoTEMPO to enhance antioxidant defenses and support mitochondrial function in this context would likely contribute to the stabilization of neuronal membrane potential and the prevention of excitotoxic electrical patterns.

Although direct patch-clamp or multielectrode array studies on MitoTEMPO are not prominently featured in the search results, the existing molecular and cellular data provide a strong rationale for its beneficial effects on neuronal electrophysiology. Future research employing these techniques would be valuable to directly measure parameters such as ion channel currents, synaptic potentials, and action potential characteristics in the presence of MitoTEMPO under various neuropathological conditions.

Advanced Mathematical and Computational Analyses for Biological Data

In the study of MitoTEMPO (hydrate), advanced mathematical and computational analyses are indispensable for interpreting complex biological datasets. These approaches transform raw experimental data into meaningful insights, enabling researchers to model biological processes, identify significant patterns, and predict cellular responses to the compound. The use of computational tools ranges from bioinformatics analysis of genetic and protein pathways to sophisticated mathematical modeling of physiological data.

Detailed research findings have demonstrated the power of these analytical methods. For instance, bioinformatics analyses have been crucial in uncovering the central role of mitophagy in the ferroptosis pathway associated with diabetes, a process where MitoTEMPO is shown to be active. besjournal.com By analyzing large biological datasets, researchers can identify key protein interactions and signaling cascades affected by MitoTEMPO. In one study, bioinformatics was used to reveal that MitoTEMPO not only scavenges mitochondrial reactive oxygen species (mtROS) but also activates the PINK1/Parkin-mediated mitophagy pathway, thereby mitigating ferroptosis in MIN6 cells. besjournal.com

Another area where advanced analysis is critical is in high-throughput genetic screening. A metabolism-focused CRISPR-Cas9 genetic screen was conducted to understand how mitochondrial metabolism regulates mROS levels. mit.edu The computational analysis of the vast data generated from this screen identified that the genetic or pharmacological inhibition of mitochondrial complex I, when combined with mitochondria-targeted antioxidants like MitoTEMPO, led to a significant decrease in cancer cell survival and proliferation. mit.edu

Furthermore, mathematical approaches are applied to analyze electrophysiological data from nerve injury studies. In research on rat sciatic nerve crush injuries, advanced mathematical analyses were employed to interpret compound action potential (CAP) recordings, providing detailed insights into nerve conduction velocities and distribution patterns following treatment with MitoTEMPO. mdpi.com The analysis revealed significant differences in nerve excitability parameters, such as rheobase and chronaxie, between different treatment groups. mdpi.com

A study investigating the effects of MitoTEMPO in a mouse model of metastasis utilized biostatistical and bioinformatics resources to analyze the data. aacrjournals.org This computational approach was essential for interpreting the results, which showed that MitoTEMPO could reduce lung colonization by tumor cells, suggesting an effect on the host microenvironment's reactive oxygen species (ROS) levels. aacrjournals.org

Statistical analysis is also fundamental in validating new measurement techniques involving MitoTEMPO. In a study using electron-paramagnetic resonance (EPR) to detect redox imbalances, a strong positive correlation (R=0.9143) was found between the EPR signal of MitoTEMPO and intracellular superoxide levels measured by a conventional dihydroethidium test. iiarjournals.org This high correlation coefficient, derived from statistical analysis, validates the use of MitoTEMPO as a reliable paramagnetic spin-probe for imaging superoxide levels in living cells. iiarjournals.org

Research Findings from Electrophysiological Analysis

The following table presents data from a study on sciatic nerve crush injury, where mathematical analysis of compound action potential (CAP) was used to evaluate the effects of MitoTEMPO. mdpi.com

GroupCAP Velocity (m/s) (Mean ± SEM)CAP Area (mV.ms) (Mean ± SEM)
SHAM87.03 ± 0.880.47 ± 0.03
Crush Injury (CI)84.57 ± 0.76Not specified, but noted as a 50-60% reduction vs SHAM
MitoTEMPO Protective (MiP)81.35 ± 1.85Not specified, but noted as a 50-60% reduction vs SHAM
MitoTEMPO Therapeutic (MiT)Not specifiedNot specified

The analysis showed that the CAP velocity in the MitoTEMPO protective (MiP) and Crush Injury (CI) groups was significantly slower than in the SHAM group. mdpi.com Furthermore, the CAP area values were significantly reduced in the groups subjected to crush injury compared to the SHAM group. mdpi.com

Research Findings from Cellular Proliferation Assays

Computational analysis of cell proliferation data is crucial for determining the efficacy of combination therapies. The table below summarizes findings from a study combining a mitochondrial complex I inhibitor (Phenformin) with MitoTEMPO in T cell acute lymphoblastic leukemia (T-ALL) cell lines. mit.edu

Cell LineTreatmentEffect on Population Doubling Rate
Jurkat (T-ALL)Phenformin + MitoTEMPOSignificantly reduced compared to each drug alone
MOLT-4 (T-ALL)Phenformin + MitoTEMPOSignificantly reduced compared to each drug alone

These findings, derived from the quantitative analysis of cell growth curves, demonstrate a synergistic effect between the two compounds in reducing leukemic cell proliferation in vitro. mit.edu

Comparative Analyses with Other Antioxidant Strategies

Comparison with Non-Targeted Antioxidants (e.g., TEMPOL, N-acetylcysteine)

The primary advantage of MitoTEMPO over non-targeted antioxidants like TEMPOL and N-acetylcysteine (NAC) lies in its specific accumulation at the primary site of cellular reactive oxygen species (ROS) production—the mitochondria. mdpi.comahajournals.org

TEMPOL , the parent compound of MitoTEMPO, lacks the TPP⁺ moiety and therefore does not specifically concentrate in mitochondria. nih.gov Studies have shown that MitoTEMPO is significantly more effective at protecting against mitochondrial oxidative stress than an equimolar dose of TEMPOL. For instance, in a model of acetaminophen-induced hepatotoxicity, MitoTEMPO provided dramatic protection, whereas the same molar dose of TEMPOL showed no significant effect. nih.gov It required a 20-fold higher dose of TEMPO to achieve a protective effect, which was still less than that of MitoTEMPO. nih.gov This highlights the critical importance of mitochondrial targeting for antioxidant efficacy. Similarly, in diabetic mice, MitoTEMPO improved the proliferation and differentiation of adipose-derived stem cells, an effect not observed with TEMPO alone. mdpi.com

N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione (B108866) and acts as a general ROS scavenger. nih.govahajournals.org While beneficial in some contexts, its lack of specificity means it may not effectively reach the high concentrations of ROS within the mitochondria. Research has demonstrated that mitochondria-targeted antioxidants can be several hundredfold more potent in protecting cells from oxidative stress compared to untargeted antioxidants. mdpi.com In a study on acetaminophen-induced liver injury, MitoTEMPO demonstrated a wider therapeutic window and superior protective effects compared to NAC. frontiersin.org Furthermore, in a comparison of a mitochondria-targeted antioxidant with NAC in a model of aging, the targeted compound prevented age-related decline more effectively, even though a higher dose of NAC was used. mdpi.com

Table 1: Comparison of MitoTEMPO and Non-Targeted Antioxidants
FeatureMitoTEMPOTEMPOLN-acetylcysteine (NAC)
Targeting Mitochondria-specificNon-targetedNon-targeted
Mechanism Superoxide (B77818) dismutase (SOD) mimeticSOD mimeticGlutathione precursor, ROS scavenger
Efficacy High efficacy at lower concentrations due to mitochondrial accumulation. nih.govRequires significantly higher doses for comparable effects. nih.govGeneral antioxidant, less potent for mitochondrial-specific damage. mdpi.com
Supporting Evidence Superior protection in acetaminophen (B1664979) hepatotoxicity model compared to TEMPOL. nih.gov More effective than NAC in some models. frontiersin.orgLess effective than MitoTEMPO at equimolar doses. nih.govLess potent than mitochondria-targeted antioxidants in specific models. mdpi.com

Comparison with Other Mitochondria-Targeted Antioxidants (e.g., MitoQ, SkQ1, MitoVitE)

MitoTEMPO is part of a broader class of mitochondria-targeted antioxidants that includes compounds like MitoQ, SkQ1, and MitoVitE. researchgate.netmdpi.com While they all share the TPP⁺-mediated delivery to mitochondria, they differ in their antioxidant moieties, leading to distinct mechanisms of action and efficacy in various disease models. researchgate.netmdpi.com

MitoQ incorporates the antioxidant ubiquinone, a component of the electron transport chain. mdpi.com It can be recycled back to its active form by the respiratory chain, allowing for sustained antioxidant activity. unife.itSkQ1 is similar but uses a plastoquinone (B1678516) moiety, which is suggested to have a wider window between its antioxidant and pro-oxidant effects compared to MitoQ. wjgnet.comnih.govMitoVitE is a conjugate of Vitamin E and TPP⁺, specifically protecting against lipid peroxidation within the mitochondria. mdpi.comopenmedicinalchemistryjournal.com

Differential Efficacy in Specific Disease Models

The choice of mitochondria-targeted antioxidant can be critical depending on the specific pathology.

Sepsis: In a mouse model of cecal ligation and puncture (CLP) sepsis, both MitoTEMPO and SkQ1 were investigated. Surprisingly, neither compound showed long-term beneficial effects, and SkQ1 was associated with worsened mortality, suggesting that broad ROS scavenging in this context might be detrimental. vetmeduni.ac.atnih.gov

Cancer: The role of mitochondria-targeted antioxidants in cancer is complex. In models of BRAF-driven malignant melanoma and KRAS-driven lung cancer, neither MitoQ nor MitoTEMPO influenced tumor progression or metastasis. researchgate.netnih.gov Conversely, in a model of nitrosodiethylamine-induced hepatocarcinogenesis, low doses of MitoTEMPO increased survival and reduced tumor incidence. nih.govfrontiersin.org MitoQ has shown pro-oxidant effects in some cancer cell lines, which can be cytotoxic to the cancer cells. nih.govfrontiersin.org

Inflammatory Bowel Disease (IBD): MitoTEMPO has been shown to reduce intestinal barrier dysfunction in a mouse model of ulcerative colitis. mdpi.com SkQ1 also demonstrated protective effects in a similar model, preventing tight junction disassembly. mdpi.com In contrast, MitoQ, while reducing oxidative stress, exacerbated colitis in one study, possibly by interfering with macrophage polarization. mdpi.com

Hypertension: In models of angiotensin II-induced hypertension, MitoTEMPO was effective at attenuating high blood pressure and reducing vascular superoxide, an effect not seen with non-targeted TEMPOL. ahajournals.orgahajournals.org

Renal Injury: A comparative study in a mouse model of ischemia-reperfusion kidney injury found that MitoTEMPO provided superior renal protection compared to SkQ1. nih.gov

Distinct Mechanisms of Action and Target Specificity

The different antioxidant moieties of these compounds determine their specific targets and mechanisms.

MitoTEMPO acts as a hydrophilic superoxide dismutase (SOD) mimetic within the mitochondrial matrix, directly scavenging superoxide radicals. vetmeduni.ac.atnih.gov It is not considered a "rechargeable" antioxidant in the same way as quinone-based compounds. mdpi.com

MitoQ and SkQ1 are lipophilic and accumulate in the inner mitochondrial membrane. vetmeduni.ac.atnih.gov Their quinone moieties allow them to be reduced by the electron transport chain, effectively recycling them for continuous antioxidant activity. unife.it Their primary role is often associated with preventing lipid peroxidation. mdpi.com SkQ1 is noted to be effective at much lower concentrations than other TPP⁺ conjugates. vetmeduni.ac.atnih.gov

MitoVitE specifically delivers the lipid-soluble antioxidant Vitamin E to the mitochondria to protect against lipid peroxidation. openmedicinalchemistryjournal.com

The linker group connecting the antioxidant to the TPP⁺ cation can also influence function. The linker in MitoTEMPO is shorter than that in MitoQ, which may result in less distortion of the inner mitochondrial membrane structure. biorxiv.org This could be significant, as the TPP⁺ moiety itself has been shown to have off-target effects, such as inhibiting oxidative phosphorylation. mdpi.com

Table 2: Comparison of Mitochondria-Targeted Antioxidants
FeatureMitoTEMPOMitoQSkQ1MitoVitE
Antioxidant Moiety TEMPO (SOD mimetic) nih.govUbiquinone mdpi.comPlastoquinone mdpi.comVitamin E mdpi.com
Primary Location Mitochondrial Matrix (hydrophilic) vetmeduni.ac.atnih.govInner Mitochondrial Membrane (lipophilic) vetmeduni.ac.atnih.govInner Mitochondrial Membrane (lipophilic) vetmeduni.ac.atnih.govInner Mitochondrial Membrane openmedicinalchemistryjournal.com
Mechanism Scavenges superoxide. frontiersin.orgScavenges peroxyl radicals, prevents lipid peroxidation, rechargeable. unife.itPrevents lipid peroxidation, rechargeable, wider anti/pro-oxidant window. nih.govmdpi.comPrevents lipid peroxidation. openmedicinalchemistryjournal.com
Differential Efficacy Superior in a renal IRI model vs. SkQ1. nih.gov Effective in hypertension. ahajournals.orgahajournals.orgCan be pro-oxidant in cancer models. nih.govfrontiersin.org Exacerbated colitis in one study. mdpi.comIneffective in a long-term sepsis model. vetmeduni.ac.atnih.gov Protective in colitis model. mdpi.comPotent in protecting against oxidative stress in Friedreich Ataxia fibroblasts. mdpi.com

Future Directions in Mitotempo Hydrate Academic Research

Elucidating Novel Molecular Targets Beyond Reactive Oxygen Species Scavenging

While the principal mechanism of MitoTEMPO is the scavenging of mitochondrial superoxide (B77818), emerging research suggests its effects may extend beyond simple ROS neutralization. frontiersin.org Future investigations will likely focus on identifying novel molecular targets and pathways modulated by this compound. Research indicates that MitoTEMPO can influence the activity of redox-sensitive signaling proteins. For example, in melanoma cells, scavenging mitochondrial superoxide with MitoTEMPO was found to inhibit the prosurvival protein Akt and reduce the expression of HIF1-α. nih.govnih.gov It also appears to restore the activity of mitochondrial pyruvate (B1213749) dehydrogenase. nih.gov

Furthermore, some studies suggest that MitoTEMPO may act as a superoxide dismutase (SOD) mimetic, converting superoxide to hydrogen peroxide, which can then be further detoxified. frontiersin.orgnih.gov This action could indirectly influence a cascade of downstream signaling events. In models of hypertension, MitoTEMPO not only decreased mitochondrial superoxide but also reduced the activity of NADPH oxidase, a major cellular source of ROS, and restored nitric oxide (NO) bioavailability. ahajournals.org This suggests a cross-talk between mitochondrial and cytosolic redox signaling pathways that warrants deeper investigation. Future studies could employ proteomics and metabolomics to uncover additional protein and metabolic interactions, clarifying whether MitoTEMPO's effects are solely attributable to ROS scavenging or involve direct interactions with other mitochondrial components. researchgate.net

Investigating Specificity in Cellular and Tissue Responses

A critical area of future research is to understand the differential effects of MitoTEMPO across various cell types and tissues. The compound has shown promise in models of neurodegenerative diseases, cardiovascular conditions, and kidney injury, but the cellular responses can be highly specific. nih.govresearchgate.net For instance, in diabetic mouse models, MitoTEMPO improved cell proliferation and proangiogenic potential in adipose-derived stem cells, an effect not seen with the non-targeted antioxidant TEMPO. mdpi.comnih.gov In contrast, studies on melanoma cells showed that MitoTEMPO induced apoptosis without affecting non-malignant skin fibroblasts, highlighting a potential for cancer-specific targeting. frontiersin.orgnih.gov

Understanding this specificity is paramount. Research has shown that in a mouse model of sepsis, MitoTEMPO protected against mitochondrial dysfunction in the liver. physiology.org In aged rats, it exerted an anti-arrhythmic effect on cardiomyocytes by modulating mitochondrial and cytosolic calcium handling. researchgate.net However, another study on sepsis showed that while it offered short-term benefits, its long-term effects were not as significant. researchgate.net Future research should systematically compare the effects of MitoTEMPO in different cell lines (e.g., neurons, cardiomyocytes, hepatocytes, cancer cells) and in various organ systems to map out its tissue-specific mechanisms and identify where it holds the most therapeutic promise. nih.gov

Exploring Long-Term Effects and Sustained Mitochondrial Modulation

Most preclinical studies involving MitoTEMPO have focused on short-term administration. A significant gap in the current knowledge is the long-term consequence of sustained mitochondrial modulation by this compound. While mitochondria-targeted antioxidants are designed for protection, prolonged alteration of mitochondrial ROS signaling could have unforeseen effects, as ROS also play physiological roles in cellular signaling. benthamscience.com

Combinatorial Therapeutic Approaches with Existing Research Agents

Investigating MitoTEMPO in combination with other research agents could unlock synergistic therapeutic effects. mdpi.com Given that mitochondrial dysfunction is often a component of complex diseases, a multi-target approach may be more effective than a single agent.

Future research could explore combinations of MitoTEMPO with agents that target other aspects of mitochondrial health or related pathological pathways. For instance, in neurodegenerative disease models, combining MitoTEMPO with compounds that promote mitophagy (the selective removal of damaged mitochondria) could be beneficial. mdpi.com In cancer research, pairing MitoTEMPO with conventional chemotherapy drugs is an area of interest. One study found that pre-treatment with MitoTEMPO protected against cardiotoxicity induced by the chemotherapy agent 5-fluorouracil. nih.gov Another promising avenue is combining MitoTEMPO with other antioxidants that have different mechanisms or subcellular targets. For example, combining the SOD-mimetic action of MitoTEMPO with glutathione (B108866) peroxidase, which breaks down hydrogen peroxide, could provide more comprehensive protection against oxidative stress. frontiersin.org

Table 1: Potential Combinatorial Research Agents with MitoTEMPO

Research Agent ClassExample AgentRationale for CombinationPotential Research Model
Chemotherapy Agent5-Fluorouracil, DoxorubicinTo mitigate chemotherapy-induced cardiotoxicity and other organ damage by reducing mitochondrial oxidative stress. nih.govnih.govIn vivo models of chemotherapy-induced organ toxicity.
ImmunosuppressantRapamycinTo target both mitochondrial oxidative stress and signaling pathways like mTOR, which are implicated in aging and certain kidney diseases. drugtargetreview.comMouse models of coenzyme Q deficiency or other mitochondrial disorders. drugtargetreview.com
Other AntioxidantsGlutathione Peroxidase, N-acetylcysteine (NAC)To create a multi-pronged antioxidant defense by targeting different types of ROS or acting in different cellular compartments. frontiersin.orgCell culture or animal models of diseases with high oxidative stress, such as atrial fibrillation or cryopreservation injury. frontiersin.org
Metabolic ModulatorsSGLT2 inhibitorsTo simultaneously reduce mitochondrial ROS and improve cardiac energy metabolism in the context of heart failure and diabetes. frontiersin.orgPreclinical models of diabetic cardiomyopathy. frontiersin.org

Application in Emerging Models of Mitochondrial Dysfunction and Disease

The utility of MitoTEMPO should be explored in novel and more sophisticated models of mitochondrial disease. Many current models rely on inducing acute oxidative stress, which may not fully replicate the chronic and progressive nature of human mitochondrial diseases. oup.com The development of new mouse models that more accurately mimic human mitochondrial pathologies provides a valuable platform for testing the efficacy of compounds like MitoTEMPO. cam.ac.uknih.gov

For example, a recently developed mouse model with a conditional knockout of the mitochondrial transcription factor A (Tfam) in parvalbumin-expressing neurons exhibits juvenile-onset neurological impairments, offering a new tool to screen therapeutics for severe neurological symptoms of mitochondrial dysfunction. nih.gov Using MitoTEMPO in such genetically precise models could provide more relevant insights into its therapeutic potential. Furthermore, its application could be extended to models of noise-induced hearing loss, where mitochondrial ROS and damage to mitochondrial DNA (mtDNA) are key pathological factors. nih.govresearchgate.net Studies have already shown that MitoTEMPO can protect against hearing loss in rat models by preserving mtDNA and mitochondrial biogenesis. nih.gov

Development of Advanced Delivery Systems and Formulations for Enhanced Mitochondrial Specificity

While the TPP cation effectively targets MitoTEMPO to mitochondria, future research will likely focus on creating more advanced delivery systems to enhance specificity and efficacy. nih.gov The reliance on the mitochondrial membrane potential for accumulation means that severely damaged, depolarized mitochondria might not uptake the compound as effectively. mdpi.com

Novel delivery strategies are being explored for other mitochondria-targeted antioxidants and could be adapted for MitoTEMPO. These include:

Liposome-based systems: Encapsulating antioxidants in liposomes, such as the MITO-Porter system, can facilitate delivery to mitochondria through membrane fusion, independent of membrane potential. nih.govnews-medical.net This approach has been used to deliver Coenzyme Q10 to the liver in mouse models. nih.govnews-medical.net

Peptide-based carriers: Szeto-Schiller (SS) peptides are small, aromatic-cationic peptides that can target the inner mitochondrial membrane and scavenge ROS. benthamscience.commdpi.com Developing conjugates of TEMPO with such peptides could offer an alternative targeting mechanism.

Nanoparticle formulations: Designing nanoparticles that can specifically recognize and bind to mitochondrial surface proteins before delivering their payload could offer another layer of targeting precision.

These advanced formulations could improve bioavailability, reduce potential off-target effects, and ensure the antioxidant reaches the most damaged mitochondria within diseased cells, paving the way for more effective therapeutic interventions. mdpi.com

Q & A

Q. How does MitoTEMPO achieve mitochondrial targeting, and what experimental methods validate its subcellular localization?

MitoTEMPO combines the antioxidant TEMPO with triphenylphosphonium (TPP), a lipophilic cation that enables passive accumulation in mitochondria due to the negative mitochondrial membrane potential . To validate localization, researchers should use fluorescent tagging (e.g., MitoTracker colocalization assays) or subcellular fractionation followed by mass spectrometry to quantify mitochondrial enrichment. Evidence from LPS-challenged liver studies confirms its mitochondrial-specific effects on iNOS and IL-6 modulation .

Q. What are critical variables in experimental design when using MitoTEMPO in vitro vs. in vivo?

Key variables include:

  • Dosage : In vitro studies often use 10–50 µM concentrations (e.g., 10 mg/mL in DMSO ), while in vivo doses range from 0.1–5 mg/kg, adjusted for bioavailability .
  • Administration route : Intraperitoneal injection is common in rodent models, but solubility in PBS (5 mg/mL) or ethanol (15 mg/mL) must be verified to avoid precipitation .
  • Control groups : Include TPP-only treatments to distinguish between mitochondrial targeting and antioxidant effects .

Q. How can researchers validate MitoTEMPO’s antioxidant efficacy in reducing mitochondrial ROS?

Use fluorescent probes like dihydroethidium (DHE) for superoxide detection, as shown in ATP-depleted cell models . Combine with electron paramagnetic resonance (EPR) to quantify radical scavenging. Concurrent measurement of downstream markers (e.g., SOD2 activity or lipid peroxidation products) strengthens mechanistic claims .

Q. What are best practices for handling and storing MitoTEMPO to ensure stability?

Store lyophilized powder at -20°C in desiccated conditions; reconstituted solutions in DMSO or PBS should be aliquoted and stored at -80°C for ≤1 year. Avoid freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How should researchers interpret contradictory data on MitoTEMPO’s modulation of SOD2 activity in different cellular models?

In ATP-depleted EGFP cells, MitoTEMPO partially restores SOD2 activity, but not in SOD1-overexpressing cells . This discrepancy may arise from compensatory SOD1 activity or cell-type-specific redox regulation. Researchers should compare basal SOD isoform expression and employ genetic knockdowns to isolate mechanisms .

Q. What experimental strategies distinguish systemic antioxidant effects from TPP-mediated local effects?

In LPS-challenged models, MitoTEMPO reduces systemic inflammation (e.g., IL-6 in liver) via TEMPO’s radical scavenging, while TPP alone exacerbates local lung inflammation . Use tissue-specific knockout models or administer TPP separately to deconvolute effects. Transcriptomic profiling (e.g., NF-κB vs. CHOP pathways) further clarifies component-specific actions .

Q. How can combinatorial therapies with MitoTEMPO be designed to enhance mitochondrial protection without off-target effects?

Pair MitoTEMPO with mtDNA repair agents (e.g., TFAM) or autophagy inducers (e.g., rapamycin) to address oxidative damage holistically. Dose optimization is critical: pre-treat with MitoTEMPO to reduce ROS before administering pro-apoptotic agents (e.g., in cancer models). Monitor ATP levels and necrosis markers (e.g., propidium iodide) to assess synergy .

Q. What methodologies identify tissue-specific responses to MitoTEMPO in complex disease models?

Use multi-omics approaches:

  • Metabolomics : Compare liver (ROS detoxification) vs. brain (neuroprotection) mitochondrial metabolites.
  • Single-cell RNA-seq : Resolve cell-type-specific inflammatory responses in organs like the lung .
  • In vivo imaging : Track mitochondrial membrane potential changes via JC-1 dye in real time .

Q. How do researchers address conflicting data on MitoTEMPO’s impact on ATP levels under oxidative stress?

In ATP-depleted cells, MitoTEMPO does not restore ATP in EGFP cells but shows partial recovery in SOD1-overexpressing models . This suggests ROS-independent ATP regulation mechanisms. Use Seahorse assays to measure mitochondrial respiration and glycolytic flux concurrently. Include ROS scavengers (e.g., NAC) as controls to isolate ATP-specific effects .

Q. What longitudinal study designs are optimal for assessing MitoTEMPO’s long-term efficacy and toxicity?

  • Chronic dosing : Administer 1 mg/kg/day for 4–8 weeks in rodent aging models, monitoring body weight, organ histology, and blood biomarkers (e.g., ALT/AST for liver toxicity) .
  • Off-target effects : Screen for TPP accumulation in non-target tissues (e.g., kidney) via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.